Atevirdine
Description
This compound is a non-nucleoside reverse transcriptase inhibitor. This compound is active against AZT-resistant virus strains.
This compound MESYLATE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
inhibits replication of HIV-1; U 87201E is the methanesulfonate salt
See also: this compound Mesylate (active moiety of).
Properties
IUPAC Name |
[4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-3-22-18-5-4-8-23-20(18)25-9-11-26(12-10-25)21(27)19-14-15-13-16(28-2)6-7-17(15)24-19/h4-8,13-14,22,24H,3,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPOMLWZWRTIAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159940 | |
| Record name | Atevirdine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136816-75-6 | |
| Record name | Atevirdine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136816-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atevirdine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136816756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atevirdine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12264 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Atevirdine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATEVIRDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N24015WC6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Atevirdine (U-87201E): An In-Depth Technical Guide
Introduction
Atevirdine (U-87201E) is a bisheteroarylpiperazine non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a member of the NNRTI class, its mechanism of action is centered on the allosteric inhibition of the HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro efficacy, pharmacokinetics, clinical trial data, and resistance profile, intended for researchers, scientists, and drug development professionals.
Chemical Properties and Synthesis
This compound mesylate is the salt form of the active compound. The synthesis of this compound involves a multi-step process. A key step is the aromatic displacement of chlorine from 2-chloro-3-nitropyridine by piperazine. The secondary amine of the resulting product is then protected before reduction of the nitro group and subsequent reductive alkylation. The final step involves the reaction of the deprotected amine with an imidazolide derivative of 5-methoxy-3-indoleacetic acid to yield this compound.
Mechanism of Action
This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase.[1] It binds to a hydrophobic pocket in the p66 subunit of the enzyme, located approximately 10 Å from the catalytic site.[1] This binding induces a conformational change in the enzyme, which distorts the dNTP-binding pocket and alters the positioning of the DNA primer's 3'-end, ultimately inhibiting the polymerase activity of the enzyme.[1] this compound does not inhibit HIV-2 RT.
dot
References
Atevirdine: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atevirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for the treatment of HIV-1 infection. This technical guide provides a comprehensive overview of the chemical structure of this compound, its synthetic pathways, and its mechanism of action. The information is compiled from various scientific sources to support research and development in the field of antiretroviral drug discovery.
Chemical Structure and Properties
This compound, with the IUPAC name [4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone, is a complex heterocyclic molecule. Its chemical and physical properties are summarized in the table below.[1][2][3]
| Property | Value | Reference |
| IUPAC Name | [4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone | [1][3] |
| CAS Number | 136816-75-6 | [1][3] |
| Molecular Formula | C21H25N5O2 | [1][2][3] |
| Molar Mass | 379.464 g·mol−1 | [1] |
| Appearance | Not specified in provided results | |
| Melting Point | Not specified in provided results | |
| Solubility | Not specified in provided results |
Synthesis Pathways
Two main synthetic routes for this compound have been described in the literature. The first is a multi-step linear synthesis, while the second is a more convergent and economically viable approach for large-scale production.
Linear Synthesis from 2-Chloro-3-nitropyridine
This pathway begins with the aromatic displacement of chlorine from 2-chloro-3-nitropyridine.[1] The subsequent steps involve protection of the secondary amine, reduction of the nitro group, N-alkylation, deprotection, and final coupling with a derivative of 5-methoxy-3-indoleacetic acid.[1] While this route is chemically feasible, the starting material, 2-chloro-3-nitropyridine, is not readily accessible and its synthesis can be low-yielding.
Convergent Synthesis from 3-Amino-2-chloropyridine
A more practical and scalable synthesis of this compound mesylate has been developed, proceeding in three main steps from 3-amino-2-chloropyridine. This route is more economical for producing multi-ton quantities of the drug.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Computational drug design strategies applied to the modelling of human immunodeficiency virus-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
An In-depth Technical Guide on the Biological Activity of Atevirdine Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atevirdine mesylate, a bis(heteroaryl)piperazine (BHAP) derivative, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) of the Human Immunodeficiency Virus Type 1 (HIV-1). This document provides a comprehensive overview of the biological activity of this compound mesylate, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization. This compound allosterically inhibits the HIV-1 reverse transcriptase, a critical enzyme for viral replication, by binding to a hydrophobic pocket near the enzyme's active site. This binding induces a conformational change that non-competitively inhibits the polymerase activity. This guide is intended to serve as a technical resource for researchers and professionals involved in the discovery and development of antiviral therapeutics.
Mechanism of Action
This compound mesylate is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and cause termination, this compound does not require intracellular phosphorylation to become active. Instead, it binds to a specific, allosteric, and hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme. This binding site is located approximately 10 Å from the catalytic site.
The binding of this compound to this pocket induces a conformational change in the enzyme, which distorts the polymerase active site. This distortion prevents the proper binding of the natural deoxynucleotide triphosphate (dNTP) substrates, thereby inhibiting the synthesis of viral DNA from the viral RNA template. This non-competitive inhibition is a hallmark of the NNRTI class of antiretroviral drugs.
Figure 1: Mechanism of this compound Mesylate Inhibition of HIV-1 RT.
Quantitative Biological Activity
The antiviral potency of this compound mesylate has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations against both the isolated HIV-1 RT enzyme and cell-based viral replication.
Table 1: Inhibition of HIV-1 Reverse Transcriptase (Enzymatic Assay)
| Compound | HIV-1 RT Strain | IC50 (µM) | Reference |
| This compound | Wild-type | 0.24 ± 0.08 | [1] |
IC50 (50% inhibitory concentration) represents the concentration of the drug required to inhibit the activity of the isolated enzyme by 50%.
Table 2: Anti-HIV-1 Activity in Cell Culture (Cell-Based Assays)
| Compound | Cell Line | HIV-1 Strain | EC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | this compound | CEM-SS | IIIB | 0.08 ± 0.03 |[1] | | this compound | MT-2 | IIIB | 0.04 ± 0.01 |[1] | | this compound | Clinical Isolates | Various | 0.74 (median) | |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response, in this case, the concentration required to inhibit viral replication in cell culture by 50%.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited for determining the biological activity of this compound mesylate.
HIV-1 Reverse Transcriptase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.
Workflow:
Figure 2: Workflow for the HIV-1 Reverse Transcriptase Inhibition Assay.
Detailed Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a poly(rA)-oligo(dT) template-primer, Tris-HCl buffer (pH 8.3), dithiothreitol (DTT), KCl, MgCl₂, EGTA, and [³H]dTTP.
-
Inhibitor Addition: this compound mesylate, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.
-
Enzyme Addition: The reaction is initiated by the addition of purified recombinant HIV-1 reverse transcriptase.
-
Incubation: The reaction mixtures are incubated at 37°C for 10 minutes to allow for DNA synthesis.
-
Reaction Termination: The reaction is stopped by the addition of cold 10% trichloroacetic acid (TCA).
-
DNA Precipitation and Filtration: The newly synthesized, radiolabeled DNA is precipitated and collected on glass fiber filters.
-
Washing: The filters are washed with TCA and ethanol to remove any unincorporated [³H]dTTP.
-
Radioactivity Measurement: The amount of incorporated [³H]dTTP on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a no-drug control. The IC₅₀ value is then determined by plotting the percent inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Anti-HIV-1 Assay
This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context.
Workflow:
Figure 3: Workflow for the Cell-Based Anti-HIV-1 Assay.
Detailed Methodology:
-
Cell Preparation: Human T-lymphoid cell lines susceptible to HIV-1 infection, such as CEM-SS or MT-2 cells, are cultured and prepared in a 96-well microtiter plate.
-
Compound Addition: Serial dilutions of this compound mesylate are added to the cell suspensions.
-
Viral Infection: A standardized amount of a laboratory-adapted strain of HIV-1 (e.g., IIIB) is added to the cell cultures.
-
Incubation: The infected cell cultures are incubated at 37°C in a humidified CO₂ incubator for 6 days.
-
Assessment of Viral Cytopathic Effect (CPE): After the incubation period, the extent of viral replication is assessed by observing the cytopathic effect, which is typically the formation of giant multinucleated cells (syncytia).
-
Quantification of Cell Viability: To quantify the protective effect of the drug, a tetrazolium-based dye such as XTT is added to the cultures. Viable, uninfected cells will metabolize the dye to a colored formazan product, which can be measured spectrophotometrically.
-
Data Analysis: The percentage of protection from viral CPE is calculated for each drug concentration. The EC₅₀ value is determined by plotting the percentage of protection against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound mesylate is a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase. Its mechanism of action involves allosteric binding to the enzyme, leading to non-competitive inhibition of DNA synthesis. The quantitative data from both enzymatic and cell-based assays demonstrate its significant in vitro anti-HIV-1 activity. The detailed experimental protocols provided herein offer a basis for the continued study and evaluation of this and other NNRTI compounds in the context of antiretroviral drug discovery and development.
References
Atevirdine's Antiviral Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atevirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated in vitro activity primarily against Human Immunodeficiency Virus Type 1 (HIV-1). This document provides a comprehensive overview of the antiviral activity spectrum of this compound, detailing its efficacy against wild-type and drug-resistant strains of HIV-1. Quantitative data from various studies are summarized, and the experimental methodologies employed are described. Furthermore, this guide visualizes the mechanism of action of NNRTIs within the HIV-1 reverse transcription pathway and outlines a typical experimental workflow for assessing antiviral activity. While potent against certain HIV-1 isolates, the clinical development of this compound was ultimately halted. This guide serves as a technical resource for researchers interested in the historical context of NNRTI development and the specific antiviral characteristics of this compound.
Introduction
This compound is a bisheteroarylpiperazine derivative that belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] NNRTIs are a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain. Instead, they bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme essential for converting the viral RNA genome into DNA. This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity. This document details the known antiviral activity of this compound, its efficacy against various viral strains, and the methodologies used for its evaluation.
Mechanism of Action
This compound, as a typical NNRTI, acts as a non-competitive inhibitor of HIV-1 reverse transcriptase. The binding of this compound to the NNRTI binding pocket, which is distinct from the active site of the enzyme, allosterically inhibits the DNA polymerase function of RT. This prevents the synthesis of proviral DNA, a crucial step in the HIV-1 replication cycle.
Figure 1: Mechanism of Action of this compound.
Antiviral Activity Spectrum
The antiviral activity of this compound has been predominantly studied against HIV-1. Limited data is available regarding its efficacy against other viruses.
Human Immunodeficiency Virus Type 1 (HIV-1)
This compound has demonstrated potent in vitro activity against various clinical and laboratory strains of HIV-1.
| HIV-1 Strain Type | Cell Line | Assay Method | IC50 / EC50 (µM) | Reference |
| Clinical Isolates | Peripheral Blood Mononuclear Cells (PBMCs) | p24 antigen reduction | 0.74 (median; range: 0.06-1.60) | [2] |
| Wild-Type | CEM-SS | XTT (cell viability) | 0.001 | [3] |
| Zidovudine-Resistant | PBMCs | p24 antigen reduction | No cross-resistance observed | [2] |
| Didanosine-Resistant | PBMCs | p24 antigen reduction | No cross-resistance observed | [2] |
Note: IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) are measures of the concentration of a drug that is required for 50% inhibition of a biological process.
HIV-1 Resistance
As with other NNRTIs, the development of resistance is a significant limitation for this compound. Monotherapy with this compound can lead to the rapid selection of resistant viral strains. The most commonly associated resistance mutations in the HIV-1 reverse transcriptase gene are:
-
K103N
-
Y181C [4]
The presence of these mutations can significantly reduce the susceptibility of HIV-1 to this compound.
Human Immunodeficiency Virus Type 2 (HIV-2)
NNRTIs, including this compound, are generally not active against HIV-2. The NNRTI binding pocket of HIV-2 reverse transcriptase has key amino acid differences compared to HIV-1 RT, which prevent the effective binding of these inhibitors.
Other Viruses
There is a lack of significant published data on the in vitro or in vivo activity of this compound against other viral pathogens such as herpesviruses (e.g., HSV, CMV), hepatitis B virus (HBV), or influenza virus.
Experimental Protocols
The quantitative data presented in this guide were primarily generated using cell-based antiviral assays. A general workflow for such an assay is outlined below.
General Antiviral Susceptibility Assay (p24 Antigen Reduction)
This protocol describes a common method for determining the in vitro susceptibility of HIV-1 to antiviral agents by measuring the reduction in viral p24 antigen production in cell culture.
Figure 2: General Workflow for a p24 Antigen Reduction Assay.
Detailed Steps:
-
Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) to promote cell division, making them more susceptible to HIV-1 infection.
-
Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to create a range of concentrations for testing.
-
Infection: The stimulated PBMCs are infected with a standardized amount of the HIV-1 isolate being tested.
-
Treatment: Immediately after infection, the different concentrations of this compound are added to the cell cultures. A control culture with no drug is also included.
-
Incubation: The treated and control cultures are incubated for a period of 4 to 7 days to allow for viral replication.
-
Sample Collection: At the end of the incubation period, the cell culture supernatant is collected.
-
p24 Antigen Quantification: The amount of HIV-1 p24 antigen in the supernatant is quantified using a commercial p24 antigen enzyme-linked immunosorbent assay (ELISA) kit.[5][6]
-
Data Analysis: The percentage of inhibition of p24 production is calculated for each drug concentration relative to the no-drug control. These data are then used to generate a dose-response curve, from which the IC50 value is determined.
Conclusion
This compound demonstrated potent in vitro activity against wild-type and some drug-resistant strains of HIV-1. Its mechanism of action, typical of NNRTIs, involves the allosteric inhibition of the viral reverse transcriptase. However, the rapid emergence of resistance, a common challenge for early-generation NNRTIs, limited its clinical utility. While this compound is not a clinically used antiretroviral, the data and methodologies associated with its evaluation provide valuable insights for the ongoing development of novel antiviral agents. This technical guide serves as a consolidated resource for understanding the specific antiviral characteristics of this compound within the broader landscape of HIV-1 drug discovery.
References
- 1. Thymidine kinase not required for antiviral activity of acyclovir against mouse cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of this compound mesylate (U-87201E) monotherapy in HIV-1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Emerging Profile of Cross-Resistance among the Nonnucleoside HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goldengatebio.com [goldengatebio.com]
- 6. abcam.com [abcam.com]
Atevirdine's Interaction with HIV-1 Reverse Transcriptase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atevirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a subject of significant research in the development of antiretroviral therapies for Human Immunodeficiency Virus Type 1 (HIV-1). Like other NNRTIs, this compound exerts its antiviral effect by binding to an allosteric site on the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. This binding event induces conformational changes that inhibit the enzyme's polymerase activity, thereby halting the conversion of the viral RNA genome into double-stranded DNA. This technical guide provides an in-depth exploration of the this compound binding site on HIV-1 RT, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and experimental frameworks.
The this compound Binding Site: A Hydrophobic Pocket
This compound binds to a specific, non-catalytic site on the p66 subunit of the HIV-1 RT heterodimer known as the non-nucleoside inhibitor binding pocket (NNIBP).[1][2] This pocket is located approximately 10 Å from the polymerase active site and is predominantly hydrophobic in nature.[1][2] The binding of this compound to this pocket is non-competitive with respect to both the deoxynucleotide triphosphates (dNTPs) and the template-primer.
The NNIBP is not a pre-formed cavity in the apoenzyme. Instead, it is formed upon the binding of an NNRTI, which induces significant conformational changes in the enzyme.[2] Key to this induced fit are the reorientation of the side chains of aromatic residues, notably Tyrosine 181 (Y181) and Tyrosine 188 (Y188).[2] The binding of this compound stabilizes the "open" conformation of the thumb and fingers subdomains of the RT, which distorts the primer grip and misaligns the 3'-terminus of the primer with the catalytic residues of the polymerase active site (Aspartic Acid 110, 185, and 186).[2][3] This allosteric inhibition effectively prevents the chemical step of nucleotide incorporation.
Key amino acid residues that constitute the this compound binding pocket include:
-
p66 Subunit: Leucine 100 (L100), Lysine 101 (K101), Lysine 103 (K103), Valine 106 (V106), Valine 179 (V179), Tyrosine 181 (Y181), Tyrosine 188 (Y188), Tryptophan 229 (W229), and Proline 236 (P236).[1][2]
-
p51 Subunit: Glutamic Acid 138 (E138).[1]
Quantitative Binding Data
The inhibitory potency of this compound against HIV-1 RT is quantified by parameters such as the 50% inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by half.
| Parameter | Value | Virus Type | Reference |
| Median IC50 | 0.74 µM | Clinical Isolates | [4] |
Resistance to this compound
The emergence of drug resistance is a significant challenge in antiretroviral therapy. For NNRTIs like this compound, resistance is primarily conferred by mutations in the amino acid residues lining the NNIBP. These mutations can reduce the binding affinity of the inhibitor through steric hindrance or the loss of favorable interactions.
Common mutations associated with resistance to this compound and other NNRTIs include:
-
K103N: This is a highly common NNRTI resistance mutation that can significantly reduce the clinical utility of many NNRTIs.[5]
-
Y181C: This mutation directly impacts a key aromatic residue involved in the binding of many NNRTIs.[6]
-
V106A/M [5]
-
G190A/S [7]
-
L100I [7]
The specific mutation Y181C was not detected in this compound-resistant isolates from patients who received this compound in combination with zidovudine, suggesting that combination therapy can influence the evolution of resistance pathways.[6]
Experimental Protocols
The characterization of the this compound binding site and its inhibitory activity relies on a combination of biochemical and structural biology techniques. The following sections detail the methodologies for key experiments.
X-ray Crystallography of HIV-1 RT in Complex with this compound
Objective: To determine the three-dimensional structure of this compound bound to the NNIBP of HIV-1 RT, revealing the precise molecular interactions.
Methodology:
-
Protein Expression and Purification:
-
The p66 and p51 subunits of HIV-1 RT are typically overexpressed in E. coli.
-
The p66/p51 heterodimer is purified using a series of chromatography steps, such as nickel-affinity chromatography (if His-tagged), ion exchange, and size-exclusion chromatography, to obtain a highly pure and homogenous protein sample.
-
-
Crystallization:
-
The purified HIV-1 RT is concentrated to an appropriate level (e.g., 10-20 mg/mL).
-
This compound, dissolved in a suitable solvent like DMSO, is added to the protein solution in molar excess.
-
Crystallization screening is performed using vapor diffusion methods (hanging or sitting drop) with a wide range of crystallization screens containing different precipitants, buffers, and salts.
-
Crystal hits are optimized by refining the conditions to obtain large, single, well-diffracting crystals.
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.[8]
-
The diffraction data are processed, and the structure is solved using molecular replacement with a previously determined RT structure as a search model.
-
The model is refined, and the this compound molecule is built into the electron density map.[8]
-
Site-Directed Mutagenesis
Objective: To investigate the role of specific amino acid residues in the NNIBP in this compound binding and the mechanism of drug resistance.
Methodology:
-
Mutagenesis:
-
A plasmid containing the gene for the p66 subunit of HIV-1 RT is used as a template.
-
Site-directed mutagenesis is performed using PCR with primers containing the desired mutation (e.g., changing the codon for Y181 to that of Cysteine).
-
The resulting mutated plasmid is transformed into E. coli for amplification.
-
The presence of the mutation is confirmed by DNA sequencing.
-
-
Protein Expression and Purification:
-
The mutant p66 subunit is expressed and purified along with the wild-type p51 subunit to form the mutant heterodimeric RT.
-
-
Functional Analysis:
-
The enzymatic activity of the mutant RT is assessed using a reverse transcriptase activity assay (see below).
-
The susceptibility of the mutant enzyme to this compound is determined by measuring the IC50 value and comparing it to the wild-type enzyme. A significant increase in the IC50 value indicates that the mutation confers resistance.
-
HIV-1 Reverse Transcriptase Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound against the polymerase activity of HIV-1 RT.
Methodology:
-
Assay Principle: The assay measures the incorporation of a labeled deoxynucleotide triphosphate (dNTP) into a synthetic template-primer by HIV-1 RT. The reduction in incorporation in the presence of the inhibitor is quantified. A common method is a non-radioactive, colorimetric ELISA-based assay.
-
Reagents and Materials:
-
Recombinant HIV-1 RT (wild-type or mutant)
-
This compound stock solution (in DMSO)
-
Reaction buffer (e.g., Tris-HCl, KCl, MgCl2)
-
Template-primer (e.g., poly(rA)-oligo(dT))
-
dNTP mix containing digoxigenin- and biotin-labeled dUTP and unlabeled dATP, dCTP, dGTP
-
Streptavidin-coated microtiter plates
-
Anti-digoxigenin-peroxidase (POD) antibody
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution
-
-
Procedure:
-
This compound is serially diluted to various concentrations.
-
The HIV-1 RT enzyme is pre-incubated with the different concentrations of this compound.
-
The reverse transcription reaction is initiated by adding the template-primer and dNTP mix.
-
The reaction is allowed to proceed for a defined time at 37°C.
-
The reaction is stopped, and the mixture is transferred to a streptavidin-coated microtiter plate to capture the biotin-labeled synthesized DNA.
-
The plate is washed to remove unincorporated dNTPs.
-
The anti-digoxigenin-POD antibody is added to bind to the digoxigenin-labeled dUTP incorporated into the DNA.
-
After another wash step, the peroxidase substrate is added, and the color development is measured using a plate reader.
-
The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[9]
-
Visualizations
This compound Binding and Allosteric Inhibition of HIV-1 RT
Caption: this compound binds to the NNIBP, inducing a conformational change that inhibits polymerization.
Experimental Workflow for this compound IC50 Determination
Caption: Workflow for determining the IC50 of this compound against HIV-1 RT.
Conclusion
This compound represents a significant scaffold in the development of non-nucleoside inhibitors of HIV-1 reverse transcriptase. Its mechanism of action, centered on the allosteric inhibition of the enzyme through binding to the highly plastic NNIBP, has been elucidated through a combination of structural, biochemical, and genetic studies. Understanding the precise interactions within this pocket and the mechanisms by which resistance mutations arise is crucial for the design of next-generation NNRTIs with improved potency and resistance profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel RT inhibitors, contributing to the ongoing effort to combat HIV/AIDS.
References
- 1. HIV-1 Reverse Transcriptase/Integrase Dual Inhibitors: A Review of Recent Advances and Structure-activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. iasusa.org [iasusa.org]
- 6. Phase I study of this compound mesylate (U-87201E) monotherapy in HIV-1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]
- 9. Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
Atevirdine's Assault on HIV-1: A Technical Deep Dive into its Molecular Targets and Pathways
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the molecular mechanisms of atevirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1). This whitepaper details the drug's primary molecular target, its mechanism of action, associated resistance mutations, and the experimental protocols used to elucidate its antiviral properties.
Primary Molecular Target: HIV-1 Reverse Transcriptase
This compound's principal molecular target is the HIV-1 reverse transcriptase (RT), a critical enzyme responsible for the conversion of the viral RNA genome into double-stranded DNA. This process, known as reverse transcription, is an essential step in the HIV-1 replication cycle, making RT a prime target for antiretroviral therapy. This compound is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI), a class of drugs that binds to a site on the enzyme distinct from the active site.
Mechanism of Action: Allosteric Inhibition and Conformational Disruption
Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural nucleoside triphosphates for binding at the enzyme's active site, this compound binds to a hydrophobic pocket on the p66 subunit of the HIV-1 RT, approximately 10 Å away from the catalytic site. This allosteric binding induces a significant conformational change in the enzyme.
The binding of this compound to this non-nucleoside inhibitor-binding pocket (NNIBP) is likened to a "butterfly" conformation, where the drug's aromatic rings interact with key hydrophobic residues. This interaction forces a reorientation of critical amino acid side chains, such as Y181 and Y188, and causes a distortion of the "primer grip," a region responsible for correctly positioning the DNA primer at the active site. These structural perturbations ultimately lock the enzyme in an inactive conformation, preventing the polymerization of viral DNA.
dot
Quantitative Analysis of this compound Activity
The potency of this compound has been quantified through various in vitro assays, determining its inhibitory concentration (IC50) against the viral enzyme and its effective concentration (EC50) in cell-based assays. A critical aspect of NNRTI development is understanding their activity against drug-resistant viral strains. Clinical studies have shown that resistance to this compound is often associated with specific mutations in the reverse transcriptase gene.
| Parameter | Wild-Type HIV-1 RT | K103N Mutant | Y181C Mutant | Reference |
| IC50 / EC50 (µM) | Data not available in searched results | Associated with resistance | Associated with resistance | [1] |
Note: Specific IC50/EC50 values for this compound against wild-type and mutant strains were not available in the provided search results. The table indicates the association of these mutations with this compound resistance.
Key Resistance Mutations
The emergence of drug-resistant strains is a significant challenge in HIV-1 therapy. For this compound, the most commonly cited resistance mutations are:
-
K103N: This mutation is located at the entrance of the NNIBP and is a common resistance mutation for many NNRTIs.
-
Y181C: This mutation directly affects the binding of this compound within the hydrophobic pocket.
The presence of these mutations can significantly reduce the susceptibility of the virus to this compound, leading to treatment failure.
Experimental Protocols
The characterization of this compound's antiviral activity relies on a suite of standardized experimental protocols.
HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.
Principle: The assay quantifies the incorporation of a labeled deoxynucleoside triphosphate (dNTP) into a synthetic template-primer by the RT enzyme. The reduction in incorporation in the presence of the inhibitor is a measure of its potency.
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl2), a reducing agent (e.g., DTT), a template-primer (e.g., poly(rA)/oligo(dT)), and a labeled dNTP (e.g., [³H]dTTP).
-
Inhibitor Addition: Serial dilutions of this compound (or other test compounds) are added to the reaction wells.
-
Enzyme Addition: Purified recombinant HIV-1 RT is added to initiate the reaction.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).
-
Termination and Detection: The reaction is stopped, and the amount of incorporated labeled dNTP is quantified using methods like scintillation counting or filter-binding assays.
-
Data Analysis: The percentage of inhibition is calculated for each drug concentration, and the IC50 value is determined by non-linear regression analysis.
Antiviral Activity Assay (Cell-Based Assay)
This assay assesses the ability of a compound to inhibit HIV-1 replication in a cellular context.
Principle: The assay measures the reduction of a viral marker (e.g., p24 antigen, reverse transcriptase activity in the supernatant, or a reporter gene) in HIV-1 infected cells treated with the test compound.
General Protocol:
-
Cell Seeding: Susceptible host cells (e.g., MT-4, CEM-SS, or peripheral blood mononuclear cells) are seeded in microtiter plates.
-
Compound Addition: Serial dilutions of this compound are added to the cells.
-
Viral Infection: A known amount of HIV-1 is added to the cell cultures.
-
Incubation: The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).
-
Endpoint Measurement: The level of viral replication is determined by measuring a viral marker. For example, the concentration of the viral core protein p24 in the culture supernatant can be quantified by ELISA.
-
Data Analysis: The percentage of inhibition of viral replication is calculated for each drug concentration, and the EC50 value is determined. Cytotoxicity of the compound is also assessed in parallel to determine the therapeutic index (CC50/EC50).
dot
Conclusion
This compound represents a key example of the NNRTI class of antiretroviral drugs, highlighting the power of allosteric inhibition to disrupt viral replication. While the emergence of resistance remains a challenge, the detailed understanding of its molecular target and mechanism of action provides a crucial foundation for the development of next-generation inhibitors with improved resistance profiles and therapeutic efficacy. This technical guide serves as a valuable resource for researchers dedicated to the ongoing fight against HIV-1.
References
Methodological & Application
Atevirdine In Vitro HIV-1 Inhibition Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro inhibitory activity of Atevirdine against Human Immunodeficiency Virus Type 1 (HIV-1). This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that demonstrates potent activity against HIV-1 by binding to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme. This binding induces a conformational change that disrupts the catalytic site, thereby inhibiting viral DNA synthesis.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the quantitative data for this compound's in vitro anti-HIV-1 activity, expressed as the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values observed in various cell lines. These values are critical for comparing the potency of this compound against different viral strains and in different cellular contexts.
| Parameter | Cell Line | HIV-1 Strain(s) | Value (µM) | Reference |
| EC₅₀ | CEM-SS | Not Specified | 0.001 | [1] |
| Median IC₅₀ | Various Clinical Isolates | Zidovudine and Didanosine-Resistant | 0.74 | [2] |
| IC₅₀ Range | Various Clinical Isolates | Zidovudine and Didanosine-Resistant | 0.06 - 1.60 | [2] |
Note: EC₅₀ (50% effective concentration) refers to the concentration of a drug that produces 50% of its maximal effect in a cell-based assay, such as the inhibition of virus-induced cell killing. IC₅₀ (50% inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of a specific enzyme, like HIV-1 reverse transcriptase, by 50%. The choice of cell line and viral strain can significantly influence these values.
Experimental Protocols
Two primary methods are detailed below for quantifying the in vitro anti-HIV-1 activity of this compound: a cell-based p24 antigen inhibition assay and a biochemical reverse transcriptase (RT) inhibition assay.
Protocol 1: HIV-1 p24 Antigen Inhibition Assay
This assay measures the amount of HIV-1 p24 core antigen produced in cell culture, which is a reliable indicator of viral replication. A reduction in p24 levels in the presence of this compound indicates inhibition of viral replication.
Materials:
-
Target Cells: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes).
-
HIV-1 Virus Stock: A laboratory-adapted or clinical isolate of HIV-1.
-
This compound Stock Solution: this compound dissolved in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
p24 Antigen ELISA Kit: Commercially available kit for the quantification of HIV-1 p24 antigen.
-
96-well cell culture plates.
-
CO₂ incubator (37°C, 5% CO₂).
Procedure:
-
Cell Seeding: Seed TZM-bl cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight to allow for cell adherence.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in culture medium. The final concentrations should typically range from nanomolar to micromolar to determine a dose-response curve. Include a no-drug control (vehicle only, e.g., DMSO).
-
Infection: Add 50 µL of the diluted this compound to the appropriate wells. Subsequently, add 50 µL of HIV-1 virus stock (at a predetermined multiplicity of infection, MOI) to all wells except for the uninfected control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 Quantification: Quantify the amount of p24 antigen in the collected supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition for each this compound concentration relative to the no-drug control. Calculate the EC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This is a biochemical assay that directly measures the inhibitory effect of this compound on the enzymatic activity of HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase: Purified enzyme.
-
This compound Stock Solution: this compound dissolved in DMSO.
-
RT Assay Kit: Commercially available colorimetric or radioactive RT assay kit. These kits typically contain a template-primer (e.g., poly(A)·oligo(dT)), dNTPs (one of which is labeled), and reaction buffer.
-
96-well reaction plates.
-
Plate reader (spectrophotometer or scintillation counter, depending on the kit).
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate reaction buffer provided in the RT assay kit.
-
Reaction Setup: In a 96-well plate, combine the reaction components according to the kit manufacturer's protocol. This typically includes the reaction buffer, template-primer, dNTPs, and the diluted this compound or vehicle control.
-
Enzyme Addition: Initiate the reaction by adding a standardized amount of recombinant HIV-1 RT to each well.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit's protocol (usually 1-2 hours) to allow for DNA synthesis.
-
Detection: Stop the reaction and quantify the amount of newly synthesized DNA. The method of detection will depend on the kit used (e.g., colorimetric measurement of incorporated labeled nucleotides or scintillation counting of incorporated radioisotopes).
-
Data Analysis: Calculate the percentage of RT inhibition for each this compound concentration relative to the no-drug control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the general workflow of the p24 antigen inhibition assay.
Caption: Mechanism of this compound Action.
Caption: HIV-1 p24 Antigen Inhibition Assay Workflow.
References
Application Notes: Atevirdine as a Non-Nucleoside Reverse Transcriptase Inhibitor in Cell Culture
Introduction
Atevirdine is a potent and specific non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2][3] Unlike nucleoside analogs, this compound does not require intracellular phosphorylation to become active. It functions by binding to a hydrophobic pocket, distinct from the active site, on the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme.[4] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of viral RNA into proviral DNA.[4] These application notes provide detailed protocols for the preparation of this compound stock solutions for use in various cell culture-based assays, primarily for HIV-1 research.
Mechanism of Action
This compound is a non-competitive inhibitor that targets the Gag-Pol polyprotein, which is essential for virion assembly and viral replication.[5] Its allosteric inhibition mechanism makes it effective against wild-type HIV-1 strains and some strains that have developed resistance to nucleoside reverse transcriptase inhibitors (NRTIs).[6]
Applications in Cell Culture
-
Antiviral Efficacy Assays: Determining the 50% effective concentration (EC50) against various HIV-1 strains in cell lines (e.g., MT-2, CEM) or primary cells like peripheral blood mononuclear cells (PBMCs).
-
Cytotoxicity Assays: Evaluating the 50% cytotoxic concentration (CC50) to determine the therapeutic index (SI = CC50/EC50).
-
Mechanism of Action Studies: Investigating the specifics of HIV-1 replication and the effects of RT inhibition.
-
Drug Resistance Studies: Selecting for and characterizing this compound-resistant HIV-1 variants.
Quantitative Data Summary
The following tables summarize the key physical, chemical, and biological properties of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | [4-[3-(Ethylamino)pyridin-2-yl]piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone | [1][7] |
| Synonyms | U-87201 | [8] |
| CAS Number | 136816-75-6 | [1][7][8] |
| Molecular Formula | C21H25N5O2 | [6][7][8] |
| Molecular Weight | 379.46 g/mol | [7][8] |
| Solubility | Soluble in DMSO | [8] |
Table 2: Biological Activity of this compound in Cell Culture
| Parameter | Cell Type | Value | Reference |
| IC50 (Inhibits HIV-1 Replication) | Peripheral Blood Leukocytes | 1 nM | [8] |
| Syncytia Inhibition | MT-2 Cells | 2 µM (complete inhibition) | [8] |
| CC50 (Cytotoxicity) | Not Specified | 100 µM | [8] |
Table 3: Recommended Storage Conditions for this compound Solutions
| Format | Solvent | Storage Temperature | Stability | Reference |
| Powder | N/A | -20°C | 2 years | [8] |
| Stock Solution | DMSO | 4°C | 2 weeks | [8] |
| Stock Solution | DMSO | -80°C | 6 months | [2][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Primary Stock Solution in DMSO
This protocol describes the preparation of a highly concentrated primary stock solution, which can be aliquoted and stored for long-term use.
Materials:
-
This compound powder (M.W. 379.46 g/mol )
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Safety Precautions:
-
This compound is a potent bioactive compound. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
DMSO is a powerful solvent that can facilitate the absorption of chemicals through the skin. Handle with caution in a well-ventilated area or chemical fume hood.
Procedure:
-
Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM (0.01 M) stock:
-
Mass (mg) = 0.01 mol/L * 0.001 L * 379.46 g/mol * 1000 mg/g = 3.79 mg
-
-
Weighing: Carefully weigh out 3.79 mg of this compound powder using an analytical balance in a fume hood.
-
Dissolution:
-
Transfer the weighed powder to a sterile tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquoting and Storage:
Protocol 2: Preparation of this compound Working Solutions for Cell Culture
This protocol describes the dilution of the primary stock solution into complete cell culture medium for direct application to cells.
Materials:
-
10 mM this compound primary stock solution in DMSO
-
Appropriate complete cell culture medium (e.g., RPMI-1640 or DMEM with FBS and antibiotics), pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Primary Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature. Keep it on ice after thawing.
-
Serial Dilution: Perform serial dilutions in pre-warmed complete cell culture medium to achieve the desired final concentrations. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Example for a 1 µM final concentration in 1 mL of medium: a. Prepare an intermediate dilution: Add 1 µL of the 10 mM primary stock to 999 µL of culture medium. This creates a 10 µM intermediate solution. b. Prepare the final working solution: Add 100 µL of the 10 µM intermediate solution to 900 µL of culture medium to get a final volume of 1 mL with a 1 µM this compound concentration. The final DMSO concentration will be 0.01%, which is well below the cytotoxic limit for most cell lines.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is essential to ensure that any observed effects are due to the drug and not the solvent.
-
Application to Cells: Add the prepared working solutions (or vehicle control) to your cell cultures according to your experimental design. Mix gently by swirling the plate or flask.
Visualizations
Caption: Workflow for this compound stock preparation and cell treatment.
Caption: this compound non-competitively inhibits HIV-1 reverse transcriptase.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety, tolerance, and efficacy of this compound in asymptomatic human immunodeficiency virus-infected individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Chemical characteristics, mechanism of action and antiviral activity of etravirine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | C21H25N5O2 | CID 60848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [medbox.iiab.me]
- 8. This compound|CAS 136816-75-6 |DC Chemicals [dcchemicals.com]
Determining the 50% Inhibitory Concentration (IC50) of Atevirdine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to determine the half-maximal inhibitory concentration (IC50) of Atevirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. The IC50 value is a critical parameter in drug discovery and development, quantifying the concentration of a drug required to inhibit a specific biological or biochemical function by 50%. For this compound, this typically refers to the inhibition of HIV-1 replication in cell-based assays or the inhibition of the reverse transcriptase enzyme in biochemical assays.
Data Presentation: this compound IC50 Values
The potency of this compound can vary depending on the specific HIV-1 strain, the cell type used in the assay, and the experimental conditions. Below is a summary of reported IC50 values for this compound.
| HIV-1 Strain(s) | Cell Type | Assay Type | IC50 (µM) | Reference |
| Clinical Isolates | Peripheral Blood Mononuclear Cells (PBMCs) | Cell-based (Virus Replication) | Median: 0.74 (Range: 0.06 - 1.60) | [1] |
Experimental Protocols
Two primary types of assays are employed to determine the IC50 value of this compound: cell-based assays that measure the inhibition of viral replication in a cellular environment, and biochemical assays that directly measure the inhibition of the HIV-1 reverse transcriptase enzyme.
Cell-Based Assay: HIV-1 Replication Inhibition in Peripheral Blood Mononuclear Cells (PBMCs) using p24 Antigen Quantification
This protocol describes a method to determine the IC50 value of this compound by measuring the inhibition of HIV-1 replication in primary human PBMCs. The level of viral replication is quantified by measuring the amount of the viral core protein, p24, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
This compound mesylate
-
Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated from healthy donors
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
HIV-1 viral stock (e.g., laboratory-adapted strains or clinical isolates)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Dimethyl sulfoxide (DMSO) for drug dilution
Procedure:
-
PBMC Isolation and Stimulation:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash the isolated PBMCs with sterile phosphate-buffered saline (PBS).
-
Stimulate the PBMCs with PHA (e.g., 5 µg/mL) in complete RPMI-1640 medium for 2-3 days to activate the T-lymphocytes, making them susceptible to HIV-1 infection.
-
After stimulation, wash the cells and resuspend them in complete RPMI-1640 medium supplemented with IL-2 (e.g., 10 U/mL) to maintain T-cell viability and proliferation.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete RPMI-1640 medium to achieve a range of final concentrations to be tested (e.g., from 0.01 µM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
-
Infection and Treatment:
-
Seed the stimulated PBMCs into a 96-well plate at a density of approximately 1 x 10^5 cells per well.
-
Add the serially diluted this compound to the respective wells. Include a "no drug" control (virus only) and a "no virus" control (cells only).
-
Infect the cells with a pre-titered amount of HIV-1 stock. The multiplicity of infection (MOI) should be optimized to yield a robust p24 antigen signal in the "no drug" control wells after the incubation period.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7-10 days.
-
-
Quantification of p24 Antigen:
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Clarify the supernatant by centrifugation to remove any cellular debris.
-
Quantify the p24 antigen concentration in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis and IC50 Determination:
-
Calculate the percentage of inhibition of p24 production for each this compound concentration relative to the "no drug" control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism). The IC50 is the concentration of this compound that results in a 50% reduction in p24 antigen levels.
-
Biochemical Assay: HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)
This protocol outlines a cell-free method to determine the IC50 of this compound by directly measuring its inhibitory effect on the enzymatic activity of HIV-1 reverse transcriptase. This colorimetric assay is based on the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand synthesized by the RT enzyme.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound mesylate
-
Reverse Transcriptase Assay Kit (Colorimetric), containing:
-
Reaction buffer
-
Template/primer hybrid (e.g., poly(A) x oligo(dT)15)
-
Deoxynucleotide triphosphate (dNTP) mix containing DIG-dUTP
-
Lysis buffer
-
Anti-DIG-Peroxidase (POD) antibody
-
Peroxidase substrate (e.g., ABTS)
-
Microplate coated with streptavidin
-
-
DMSO for drug dilution
Procedure:
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in the reaction buffer to achieve a range of final concentrations to be tested.
-
-
Reverse Transcriptase Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, template/primer hybrid, and the dNTP mix (including DIG-dUTP).
-
Add the serially diluted this compound to the reaction mixture. Include a "no drug" control (enzyme only) and a "no enzyme" control.
-
Initiate the reaction by adding the recombinant HIV-1 RT to the mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour) to allow for the synthesis of the DIG-labeled DNA.
-
-
Detection of DNA Synthesis:
-
Transfer the reaction mixtures to the streptavidin-coated microplate. The biotin-labeled primer in the template/primer hybrid will bind to the streptavidin.
-
Incubate the plate to allow for binding.
-
Wash the plate to remove unincorporated dNTPs and other reaction components.
-
Add the Anti-DIG-POD antibody to each well and incubate. The antibody will bind to the DIG-labeled DNA.
-
Wash the plate to remove unbound antibody.
-
Add the peroxidase substrate (e.g., ABTS) to each well. The peroxidase enzyme will catalyze a color change.
-
Stop the reaction after a suitable incubation time by adding a stop solution (if required by the kit).
-
-
Data Analysis and IC50 Determination:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition of RT activity for each this compound concentration relative to the "no drug" control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway: Mechanism of Action of this compound
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It works by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This binding induces a conformational change in the enzyme, thereby allosterically inhibiting its function and preventing the conversion of viral RNA into DNA.
Caption: Mechanism of this compound action within the HIV-1 life cycle.
Experimental Workflow: Cell-Based IC50 Determination
The following diagram illustrates the general workflow for determining the IC50 of this compound using a cell-based assay.
Caption: Workflow for cell-based this compound IC50 determination.
Logical Relationship: Biochemical vs. Cell-Based Assays
This diagram outlines the relationship and key differences between biochemical and cell-based assays for determining IC50 values.
Caption: Comparison of biochemical and cell-based IC50 assays.
References
Application Notes and Protocols: Atevirdine Cytotoxicity Testing in Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atevirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for its antiretroviral activity against HIV-1. While its primary mechanism of action involves the allosteric inhibition of reverse transcriptase, emerging evidence on other NNRTIs suggests potential off-target effects, including cytotoxicity against various human cell lines. This has opened avenues for exploring the broader pharmacological profile of this class of compounds. For instance, related NNRTIs like efavirenz and etravirine have demonstrated the ability to induce apoptosis and cell cycle arrest in cancer cells, indicating a potential for drug repurposing.[1][2]
These application notes provide a comprehensive framework for researchers to systematically evaluate the cytotoxic potential of this compound in human cell lines. The following sections detail the necessary protocols for assessing cell viability, and investigating the underlying mechanisms of cell death, such as apoptosis and cell cycle arrest.
Data Presentation: A Framework for Quantifying this compound's Cytotoxicity
Given the limited publicly available data on this compound's specific cytotoxic profile, the following tables are presented as templates for researchers to populate with their experimental findings. This structured approach will facilitate clear and comparative analysis of this compound's effects across different human cell lines.
Table 1: IC50 Values of this compound in Human Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. It represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability.
| Cell Line | Histology | Incubation Time (hours) | IC50 (µM) |
| e.g., A549 | Lung Carcinoma | 24 | |
| 48 | |||
| 72 | |||
| e.g., MCF-7 | Breast Adenocarcinoma | 24 | |
| 48 | |||
| 72 | |||
| e.g., Jurkat | T-cell Leukemia | 24 | |
| 48 | |||
| 72 | |||
| e.g., HEK293 | Human Embryonic Kidney | 24 | |
| 48 | |||
| 72 |
Table 2: Effect of this compound on Cell Viability
This table will quantify the percentage of viable cells remaining after treatment with various concentrations of this compound, providing a dose-response relationship.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) |
| e.g., A549 | 0 (Control) | 48 | 100 ± x.x |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| e.g., MCF-7 | 0 (Control) | 48 | 100 ± x.x |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 3: Induction of Apoptosis by this compound
This table will summarize the percentage of apoptotic cells, as determined by methods like Annexin V/Propidium Iodide staining, after treatment with this compound.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Apoptotic Cells (Mean ± SD) |
| e.g., Jurkat | 0 (Control) | 24 | x.x ± x.x |
| 10 | |||
| 50 | |||
| e.g., A549 | 0 (Control) | 24 | x.x ± x.x |
| 10 | |||
| 50 |
Table 4: this compound-Induced Cell Cycle Arrest
This table will present the distribution of cells in different phases of the cell cycle following this compound treatment, as measured by flow cytometry.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| e.g., A549 | 0 (Control) | 24 | |||
| 10 | |||||
| 50 | |||||
| e.g., MCF-7 | 0 (Control) | 24 | |||
| 10 | |||||
| 50 |
Experimental Protocols
The following are detailed protocols for key experiments to determine the cytotoxicity of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, giving a measure of viable, metabolically active cells.
Materials:
-
Human cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can then be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cell lines of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle using flow cytometry.
Materials:
-
Human cell lines of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The data can be used to generate a histogram to visualize the distribution of cells in the different phases of the cell cycle.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the cytotoxic evaluation of this compound.
Caption: Hypothesized cellular effects of this compound.
Caption: Workflow for MTT-based cytotoxicity assay.
Caption: Potential apoptosis signaling pathway.
References
Application of Atevirdine in NNRTI Resistance Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Atevirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), in the study of HIV-1 resistance. This document includes detailed experimental protocols, quantitative data on this compound's efficacy against wild-type and resistant HIV-1 strains, and visualizations of key concepts and workflows.
Introduction to this compound and NNRTI Resistance
This compound is a bisheteroarylpiperazine compound that non-competitively inhibits the reverse transcriptase (RT) of HIV-1, an essential enzyme for viral replication.[1] Like other NNRTIs, this compound binds to a hydrophobic pocket in the p66 subunit of the RT, inducing a conformational change that disrupts the enzyme's catalytic activity. The emergence of drug-resistant HIV-1 strains is a major challenge in antiretroviral therapy. For NNRTIs, resistance is often conferred by single amino acid substitutions in the NNRTI-binding pocket, which can significantly reduce the binding affinity of the inhibitor.[2] Studying the activity of this compound against these resistant variants is crucial for understanding its potential clinical utility and for the development of next-generation NNRTIs.
Quantitative Data: In Vitro Efficacy of this compound
The following tables summarize the in vitro activity of this compound against wild-type and NNRTI-resistant HIV-1.
Table 1: Antiviral Activity of this compound against Wild-Type and NRTI-Resistant HIV-1 Clinical Isolates
| Virus Type | Zidovudine (AZT) IC50 (µM) | Didanosine (ddI) IC50 (µM) | This compound IC50 (µM) |
| AZT-sensitive Clinical Isolates | 0.003 - 0.05 | - | 0.06 - 1.60 (Median: 0.74) |
| AZT-resistant Clinical Isolates | > 0.05 | - | 0.06 - 1.60 (Median: 0.74) |
| ddI-sensitive Clinical Isolates | - | 0.02 - 1.0 | 0.06 - 1.60 (Median: 0.74) |
| ddI-resistant Clinical Isolates | - | > 1.0 | 0.06 - 1.60 (Median: 0.74) |
Data from a study on the inhibition of HIV-1 replication in vitro.[3] This table demonstrates that this compound retains its activity against clinical isolates with resistance to the nucleoside reverse transcriptase inhibitors (NRTIs) zidovudine and didanosine, indicating a lack of cross-resistance between these drug classes.
Table 2: this compound Activity against Key NNRTI-Resistant HIV-1 Mutants
| RT Mutation | This compound Fold Change in IC50 | Reference |
| V106A | Data not available in searched literature | |
| K103N | Data not available in searched literature | |
| Y181C | Data not available in searched literature | |
| G190A | Data not available in searched literature |
Note: Extensive searches of the available scientific literature did not yield specific IC50 or fold-change values for this compound against the most common NNRTI-resistant mutants (K103N, Y181C, G190A). In-vitro selection studies have shown that resistance to this compound is associated with a mutation at codon 106.[4] Clinical trial data indicates that after 24 weeks of combination therapy with this compound and zidovudine, HIV isolates from 62% of patients remained sensitive to this compound.[1]
Experimental Protocols
The following are detailed protocols for key experiments used in the study of this compound and NNRTI resistance.
Protocol 1: In Vitro Antiviral Susceptibility Assay (Cell-Based)
This protocol determines the 50% inhibitory concentration (IC50) of this compound against different HIV-1 strains in a cell-based assay.
Materials:
-
Target cells (e.g., MT-2, PM1, or peripheral blood mononuclear cells [PBMCs])
-
Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, L-glutamine, and antibiotics)
-
HIV-1 virus stock (wild-type or resistant mutant)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
p24 antigen ELISA kit or a reporter gene assay system (e.g., luciferase)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Seed target cells into a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well for cell lines). For PBMCs, stimulate with phytohemagglutinin (PHA) for 2-3 days prior to the assay.
-
Drug Dilution: Prepare a serial dilution of this compound in complete cell culture medium. The final concentrations should typically range from nanomolar to micromolar. Include a no-drug control (DMSO vehicle).
-
Virus Infection: Add a pre-titered amount of HIV-1 virus stock to each well to achieve a desired multiplicity of infection (MOI).
-
Incubation: Incubate the plates in a CO2 incubator at 37°C for 3-7 days.
-
Assay Readout:
-
p24 ELISA: Collect the cell culture supernatant and measure the concentration of the HIV-1 p24 capsid protein using a commercial ELISA kit.
-
Reporter Gene Assay: If using a reporter cell line (e.g., TZM-bl), measure the reporter gene expression (e.g., luciferase activity) according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the no-drug control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Selection of this compound-Resistant HIV-1
This protocol is used to generate this compound-resistant HIV-1 strains in cell culture.
Materials:
-
HIV-1 permissive cell line (e.g., MT-2 or PM1)
-
Wild-type HIV-1 virus stock
-
This compound
-
Complete cell culture medium
-
24-well or T-25 cell culture flasks
-
p24 antigen ELISA kit
Procedure:
-
Initial Infection: Infect a culture of the target cell line with wild-type HIV-1 at a low MOI in the presence of this compound at a concentration close to its IC50.
-
Virus Passage: Monitor the culture for signs of viral replication (e.g., syncytia formation or p24 antigen production).
-
Dose Escalation: Once viral replication is consistently detected, harvest the cell-free supernatant containing the progeny virus. Use this virus to infect fresh cells in the presence of a higher concentration of this compound (e.g., 2- to 5-fold increase).
-
Repeat Passaging: Repeat the passaging and dose-escalation steps until the virus can replicate efficiently in the presence of a high concentration of this compound.
-
Virus Characterization:
-
Phenotypic Analysis: Determine the IC50 of this compound against the selected virus population using the protocol described above to confirm the resistant phenotype.
-
Genotypic Analysis: Extract viral RNA from the resistant virus stock, reverse transcribe it to cDNA, and sequence the reverse transcriptase gene to identify mutations associated with resistance.
-
Protocol 3: HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical)
This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of purified HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 reverse transcriptase (wild-type or mutant)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 60 mM KCl, 2 mM DTT, 5 mM MgCl2)
-
Poly(rA)-oligo(dT) template-primer
-
Deoxynucleotide triphosphates (dNTPs), including [3H]-dTTP or a non-radioactive detection system
-
This compound
-
96-well plates
-
Scintillation counter or other appropriate detection instrument
Procedure:
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, poly(rA)-oligo(dT) template-primer, and dNTPs.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a no-drug control.
-
Enzyme Addition: Initiate the reaction by adding the purified HIV-1 RT enzyme.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction (e.g., by adding EDTA). Quantify the amount of newly synthesized DNA. For the radioactive method, this involves precipitating the DNA onto filter mats and measuring the incorporated [3H]-dTTP using a scintillation counter.
-
Data Analysis: Calculate the percentage of RT inhibition for each this compound concentration and determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the application of this compound in NNRTI resistance studies.
Caption: Mechanism of this compound Action on HIV-1 RT.
Caption: In Vitro Selection of this compound-Resistant HIV-1.
Caption: Concept of NNRTI Cross-Resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. The development of drug resistance mutations K103N Y181C and G190A in long term Nevirapine-containing antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential role of doravirine for the treatment of HIV-1-infected persons with transmitted drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased Phenotypic Susceptibility to Etravirine in HIV-1 with NRTI Resistance [natap.org]
Application Notes and Protocols for HPLC Quantification of Atevirdine in Plasma
These application notes provide detailed methodologies for the quantitative analysis of Atevirdine in plasma samples using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Introduction
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for the treatment of HIV infection. Accurate quantification of this compound in plasma is crucial for pharmacokinetic analysis, therapeutic drug monitoring, and dose-optimization studies. This document outlines three distinct HPLC-based methods for this compound quantification, each employing a different sample preparation strategy: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Method 1: Reversed-Phase HPLC with Solid-Phase Extraction (SPE)
This method is adapted from a sensitive procedure for this compound analysis in other biological fluids and is suitable for achieving high purity and concentration of the analyte.[1]
Experimental Protocol
-
Sample Preparation (Solid-Phase Extraction):
-
To 1.0 mL of plasma sample, add a suitable internal standard (e.g., a structurally similar compound not present in the sample).
-
Add 1.0 mL of 100 mM sodium phosphate buffer (pH adjusted to a suitable value to ensure this compound is not ionized) and vortex for 30 seconds.
-
Condition a C18 SPE cartridge by washing sequentially with 1 mL of methanol and 1 mL of deionized water.
-
Load the plasma mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute this compound and the internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject 20 µL into the HPLC system.
-
-
HPLC Conditions:
-
Column: Zorbax RX C8 (or equivalent C8 or C18 column)[1]
-
Mobile Phase: 100 mM ammonium acetate (pH 4.0)-isopropyl alcohol-acetonitrile (55:20:25, v/v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector with excitation at 295 nm and emission at 456 nm[1]. Alternatively, a UV detector can be used, with the wavelength set to the absorbance maximum of this compound.
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Workflow Diagram
Caption: Solid-Phase Extraction Workflow for this compound.
Method 2: Reversed-Phase HPLC with Liquid-Liquid Extraction (LLE)
LLE is a classic and effective technique for separating analytes from complex matrices based on their differential solubility in immiscible liquids.
Experimental Protocol
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma in a centrifuge tube, add a suitable internal standard.
-
Add 100 µL of a basifying agent (e.g., 1M NaOH) to deprotonate this compound, increasing its solubility in organic solvents. Vortex for 30 seconds.
-
Add 2 mL of an appropriate organic extraction solvent (e.g., a mixture of ethyl acetate and hexane, or methyl tert-butyl ether).[2][3]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 0.025 M tetramethylammonium perchlorate in 0.2% aqueous trifluoroacetic acid, or a phosphate buffer).[2] A typical starting point would be a 55:45 (v/v) mixture of the organic and aqueous phases.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at the absorbance maximum of this compound.
-
Column Temperature: 35°C
-
Injection Volume: 20 µL
-
Workflow Diagram
Caption: Liquid-Liquid Extraction Workflow for this compound.
Method 3: Reversed-Phase HPLC with Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample clean-up, though it may be less clean than SPE or LLE.
Experimental Protocol
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma in a microcentrifuge tube, add a suitable internal standard.
-
Add 600 µL of cold acetonitrile (or another suitable organic solvent like methanol) to precipitate the plasma proteins.[4][5] The ratio of solvent to plasma is typically 3:1 or 4:1.[4]
-
Vortex for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 0.01 M, pH 3.0) in a 70:30 (v/v) ratio.[5]
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at the absorbance maximum of this compound.
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
Workflow Diagram
Caption: Protein Precipitation Workflow for this compound.
Data Presentation: Method Validation Parameters
The following table summarizes the typical validation parameters that should be assessed for each method. The values presented are illustrative and should be determined experimentally for the specific this compound assay.
| Parameter | Method 1 (SPE) | Method 2 (LLE) | Method 3 (PPT) |
| Linearity Range | 2 - 850 nM[1] | 0.05 - 10 µg/mL | 0.2 - 1.2 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99[5] |
| Limit of Quantification (LOQ) | 2 nM[1] | 0.05 µg/mL | 0.2 µg/mL[5] |
| Accuracy (% Bias) | < 15% | < 15% | < 15% |
| Precision (% RSD) | < 15% | < 15% | < 4% (Intra- and Inter-day)[5] |
| Recovery | > 85% | 65.2% - 75.7%[3] | > 90% (Mean recovery of 96.50% has been reported for a similar drug)[5] |
Summary and Recommendations
The choice of method depends on the specific requirements of the study.
-
Solid-Phase Extraction (SPE) is recommended for applications requiring the highest level of sensitivity and sample purity, making it ideal for studies with very low expected concentrations of this compound.
-
Liquid-Liquid Extraction (LLE) offers a good balance between sample cleanliness and ease of use. It is a robust and widely applicable method.
-
Protein Precipitation (PPT) is the fastest and simplest method, making it suitable for high-throughput screening. However, it may result in a higher matrix effect, potentially impacting the longevity of the HPLC column.
It is imperative to validate the chosen method in the laboratory according to the relevant regulatory guidelines (e.g., FDA, EMA) to ensure its accuracy, precision, and reliability for the intended application. This includes a thorough assessment of selectivity, linearity, accuracy, precision, recovery, and stability.
References
- 1. Sensitive reversed-phase high-performance liquid chromatographic method for the determination of this compound and its N-desethyl metabolite in human saliva or cerebrospinal fluid using solid-phase extraction [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic assay to determine the plasma levels of HIV-protease inhibitors (amprenavir, indinavir, nelfinavir, ritonavir and saquinavir) and the non-nucleoside reverse transcriptase inhibitor (nevirapine) after liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an HPLC method for quantification of dolutegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. jocpr.com [jocpr.com]
Application Notes and Protocols for Atevirdine Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical and clinical experimental design of combination therapy studies involving Atevirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI). Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the evaluation of synergistic, additive, or antagonistic interactions of this compound with other antiretroviral agents.
Introduction to this compound and Combination Therapy
This compound is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase, a critical enzyme in the viral replication cycle.[1] As an NNRTI, it binds to an allosteric site on the reverse transcriptase, inducing a conformational change that inhibits its function.[2][3] The primary rationale for combination therapy in HIV-1 treatment is to enhance antiviral efficacy, reduce drug dosages to minimize toxicity, and suppress the emergence of drug-resistant viral strains.[4] The evaluation of this compound in combination with other antiretroviral drugs, such as nucleoside reverse transcriptase inhibitors (NRTIs), protease inhibitors (PIs), or integrase strand transfer inhibitors (INSTIs), is crucial for developing more effective and durable treatment regimens.
Mechanism of Action of this compound
This compound targets the reverse transcription step of the HIV-1 replication cycle. By binding to a hydrophobic pocket in the p66 subunit of the reverse transcriptase, it non-competitively inhibits the conversion of viral RNA into double-stranded DNA, thus preventing the integration of the viral genome into the host cell's DNA.
References
- 1. Phase I study of this compound, a nonnucleoside reverse transcriptase inhibitor, in combination with zidovudine for human immunodeficiency virus type 1 infection. ACTG 199 Study Team - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. miislibrarysearch.middlebury.edu [miislibrarysearch.middlebury.edu]
- 3. hiv.lanl.gov [hiv.lanl.gov]
- 4. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Atevirdine in AIDS Dementia Complex Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atevirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for its efficacy in treating HIV-1 infection.[1][2][3] This document provides detailed application notes and protocols relevant to the study of this compound in the context of AIDS Dementia Complex (ADC), now more commonly known as HIV-Associated Neurocognitive Disorders (HAND). While extensive preclinical research on this compound in specific ADC models is limited in published literature, a pilot clinical study has suggested its potential efficacy.[4] The protocols outlined below are based on established methodologies for evaluating antiretroviral agents in neurological contexts and can be adapted for investigating this compound's neuroprotective or antiviral effects within the central nervous system (CNS).
ADC is a neurological complication of advanced HIV infection, characterized by cognitive, motor, and behavioral dysfunction.[5][6] The underlying pathology involves chronic neuroinflammation driven by viral proteins (such as gp120 and Tat) and infected monocyte-macrophages and microglia within the brain, leading to neuronal injury and synaptic damage.[6][7] Antiretroviral therapies that can effectively penetrate the CNS and suppress viral replication in this compartment are theoretically beneficial for managing ADC.[8]
Mechanism of Action
This compound functions as a non-nucleoside reverse transcriptase inhibitor, binding to a hydrophobic pocket on the HIV-1 reverse transcriptase enzyme.[2] This binding induces a conformational change that inhibits the enzyme's activity, thereby preventing the conversion of viral RNA into DNA and halting the HIV replication cycle.[9] For efficacy in ADC, this compound would need to cross the blood-brain barrier to exert this antiviral effect on HIV within the CNS.
Clinical Data: Pilot Study in ADC Patients
A key piece of evidence for this compound's potential in ADC comes from an open-label pilot study. Ten patients with ADC (Stage 1 or 2) were administered this compound over a 12-week period. The study provided preliminary evidence suggesting that this compound may be efficacious in the treatment of ADC.[4]
Table 1: Summary of this compound Pilot Study in AIDS Dementia Complex [4]
| Parameter | Details |
| Study Design | Open-label pilot study |
| Participants | 10 patients with ADC (Stage 1 or 2) |
| Dosage | 1800 mg this compound daily (in three divided doses) |
| Duration | 12 weeks |
| Key Assessments | Neurological and neuropsychological assessments (every 4 weeks), Cerebrospinal fluid (CSF) analysis (Weeks 0, 4, 12), SPECT and MRI scans (Weeks 0, 12) |
| Completion Rate | 5 out of 10 patients completed the 12-week protocol |
| Efficacy Outcome | 4 out of 5 completers showed a positive response based on quantified neurological and neuropsychological assessments |
| Tolerability | Generally well-tolerated; reported side effects included rash, anxiety, intermittent diarrhea, and fatigue |
| CSF Biomarkers | Neopterin and beta 2-Microglobulin levels were measured as markers of immune activation |
Proposed Experimental Protocols for ADC Research Models
The following protocols are adapted from standard methodologies used in neuro-AIDS research to assess the neuroprotective and neurotoxic potential of antiretroviral drugs.[10][11][12]
Protocol 1: In Vitro Neurotoxicity and Neuroprotection Assay
This protocol aims to determine if this compound is directly toxic to neuronal cells and if it can protect them from HIV-1 protein-induced toxicity.
1. Cell Culture:
- Culture primary rat cortical neurons or a human neuronal cell line (e.g., SH-SY5Y) in appropriate media.
- For co-culture models that mimic the brain environment, establish mixed cultures of neurons, astrocytes, and microglia.[13]
2. This compound Preparation:
- Prepare a stock solution of this compound Mesylate in sterile DMSO.
- Create serial dilutions in cell culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
3. Neurotoxicity Assessment:
- Plate neurons at a suitable density in 96-well plates.
- After 24 hours, replace the media with media containing the various concentrations of this compound.
- Incubate for 48-72 hours.
- Assess cell viability using an MTT or LDH assay.
4. Neuroprotection Assessment:
- Plate neurons as described above.
- Pre-treat cells with this compound at various concentrations for 2-4 hours.
- Introduce a neurotoxic stimulus, such as recombinant HIV-1 Tat protein (100-200 ng/mL) or gp120 (200-500 pM).
- Incubate for 24-48 hours.
- Assess cell viability to determine if this compound pre-treatment prevented neuronal cell death.
5. Data Analysis:
- Calculate cell viability as a percentage relative to untreated controls.
- Plot dose-response curves to determine the TC50 (Toxic Concentration 50%) and EC50 (Effective Concentration 50%) for neuroprotection.
Protocol 2: Anti-inflammatory Effects in Microglia
This protocol assesses whether this compound can suppress the inflammatory response of microglia, a key event in ADC pathogenesis.
1. Cell Culture:
- Culture a murine or human microglial cell line (e.g., BV-2 or HMC3).
2. Experimental Procedure:
- Pre-treat microglial cells with this compound (1-10 µM) for 2 hours.
- Stimulate the cells with Lipopolysaccharide (LPS, 100 ng/mL) or HIV-1 Tat protein to induce an inflammatory response.
- Incubate for 24 hours.
3. Measurement of Inflammatory Markers:
- Collect the cell culture supernatant.
- Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA kits.
- Measure nitric oxide production using the Griess reagent.
4. Data Analysis:
- Compare the levels of inflammatory markers in this compound-treated groups to the stimulated control group.
Visualizations
HIV-1 Induced Neurotoxicity Pathway
The following diagram illustrates the general pathway of neuroinflammation and neuronal injury initiated by HIV-1 in the central nervous system, which is the therapeutic target for drugs being investigated for ADC.
Caption: Pathway of HIV-induced neurotoxicity in the CNS.
Experimental Workflow for In Vitro Testing
This diagram outlines the workflow for the proposed in vitro experiments to evaluate this compound.
Caption: Workflow for in vitro evaluation of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety, tolerance, and efficacy of this compound in asymptomatic human immunodeficiency virus-infected individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pilot study of the efficacy of this compound in the treatment of AIDS dementia complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIV-Associated Neurocognitive Disorders and the Impact of Combination Antiretroviral Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Advances in the Experimental Models of HIV-Associated Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors in AIDS Dementia Complex Trial Design: Results and Lessons from the Abacavir Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Differential Effects of Antiretroviral Drugs on Neurons In Vitro: Roles for Oxidative Stress and Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiretroviral drugs induce oxidative stress and neuronal damage in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiretroviral drugs induce oxidative stress and neuronal damage in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Laboratory Synthesis of Atevirdine and its Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction: Atevirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for the treatment of HIV. As with many antiviral agents, the development of efficient and scalable synthetic routes is crucial for its production. Furthermore, the synthesis of analogues is a key strategy in drug discovery to improve potency, overcome drug resistance, and enhance pharmacokinetic properties. These notes provide detailed protocols for the synthesis of this compound via different routes and offer insights into the preparation of its analogues.
Part 1: Laboratory Synthesis of this compound
Two primary synthetic routes for this compound have been documented, each starting from a different substituted pyridine.
Route 1: Production Scale Synthesis from 3-Amino-2-chloropyridine
This three-step process was developed for the multiton production of this compound mesylate and is characterized by high yields and purity.[1] The overall process involves the N-ethylation of the starting material, followed by displacement of the chlorine atom with piperazine, and finally, coupling with 5-methoxyindole-2-carboxylic acid (MICA).[1]
References
Application Notes: Atevirdine as a Control in Antiviral Screening Assays
Introduction
Atevirdine is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) of human immunodeficiency virus type 1 (HIV-1).[1][2] As an NNRTI, it allosterically inhibits the reverse transcriptase enzyme, a critical component for the replication of HIV-1.[3] This mechanism involves binding to a hydrophobic pocket in the enzyme, distinct from the active site, which results in a conformational change that disrupts the enzyme's catalytic activity.[4] Although clinical trials did not support its use as a monotherapy, its well-characterized mechanism of action makes it a valuable tool in antiviral research and drug discovery.[5][6] These application notes provide detailed protocols for the use of this compound as a reference compound in common antiviral screening assays.
Data Presentation
The antiviral activity of this compound has been quantified in various in vitro assays. The following tables summarize key inhibitory and effective concentrations.
Table 1: In Vitro Inhibitory Activity of this compound against HIV-1
| Parameter | Value | Cell Line/Isolate | Assay Method | Reference |
| IC50 (median) | 0.74 µM | Clinical HIV-1 Isolates | Not Specified | [1] |
| IC50 (range) | 0.06 - 1.60 µM | Clinical HIV-1 Isolates | Not Specified | [1] |
Table 2: In Vitro Antiviral Activity of this compound
| Parameter | Value | Cell Line | Assay Method | Reference |
| EC50 | 0.001 µM | CEM-SS | XTT Assay | [2] |
Mandatory Visualizations
HIV-1 Reverse Transcription Pathway and Inhibition by this compound
Caption: HIV-1 Reverse Transcription and Inhibition by this compound.
Experimental Workflow: Cell-Free HIV-1 Reverse Transcriptase Inhibition Assay
Caption: Cell-Free HIV-1 RT Inhibition Assay Workflow.
Experimental Workflow: Cell-Based Anti-HIV-1 Assay (XTT)
References
- 1. Inhibition of human immunodeficiency virus type 1 replication in vitro by the bisheteroarylpiperazine this compound (U-87201E) in combination with zidovudine or didanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HIV - Wikipedia [en.wikipedia.org]
- 4. hiv.lanl.gov [hiv.lanl.gov]
- 5. An HIV-1 Replication Pathway Utilizing Reverse Transcription Products That Fail To Integrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, tolerance, and efficacy of this compound in asymptomatic human immunodeficiency virus-infected individuals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming Atevirdine low solubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low aqueous solubility of Atevirdine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been studied for the treatment of HIV-1.[1] Its low solubility in aqueous buffers can pose significant challenges for in vitro and in vivo experiments, potentially leading to inaccurate results and difficulties in formulation development.
Q2: What is the expected aqueous solubility of this compound?
The predicted water solubility of this compound mesylate is approximately 0.0382 mg/mL. This low solubility necessitates the use of solubilization techniques for most experimental applications.
Q3: How does pH affect the solubility of this compound?
While specific data for this compound is limited, the solubility of structurally similar NNRTIs, such as Delavirdine, is known to be highly pH-dependent. Generally, the solubility of weakly basic compounds like this compound is expected to increase in acidic conditions. It is crucial to determine the optimal pH for your specific experimental buffer.
Troubleshooting Guide: Overcoming Low this compound Solubility
This guide provides several methods to enhance the solubility of this compound in aqueous buffers.
Issue: this compound precipitates out of solution upon addition to my aqueous buffer.
Cause: The concentration of this compound exceeds its solubility limit in the chosen aqueous buffer.
Solutions:
-
Co-solvent System (DMSO): Dimethyl sulfoxide (DMSO) is a common organic solvent used to initially dissolve poorly soluble compounds.
-
Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative for this purpose.
-
Solid Dispersion: This technique involves dispersing this compound in a solid hydrophilic carrier, which can enhance its dissolution rate and apparent solubility.
Experimental Protocols
Co-solvent System Protocol (DMSO)
This protocol describes the use of DMSO as a co-solvent to prepare a stock solution of this compound that can be further diluted in aqueous buffers.
Workflow Diagram:
Caption: Workflow for preparing this compound solutions using a DMSO co-solvent system.
Methodology:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).
-
Vortex and/or sonicate the mixture until the this compound is completely dissolved. Gentle heating may be applied if necessary, but monitor for any signs of degradation.
-
For the working solution, dilute the DMSO stock solution into your pre-warmed aqueous buffer (e.g., PBS or TRIS).
-
Crucially, ensure the final concentration of DMSO in your working solution is as low as possible (ideally below 0.5%) to avoid solvent-induced artifacts in your experiments.
-
Mix the working solution thoroughly by gentle vortexing or inversion.
Troubleshooting:
-
Precipitation upon dilution:
-
The final concentration of this compound in the aqueous buffer is still too high. Try preparing a more dilute working solution.
-
The percentage of DMSO in the final solution is too low to maintain solubility. Consider if a slightly higher DMSO concentration is tolerable for your experiment.
-
The temperature of the aqueous buffer is too low. Ensure your buffer is at the experimental temperature before adding the this compound stock.
-
Cyclodextrin Encapsulation Protocol (HP-β-CD)
This protocol details the use of HP-β-CD to improve the aqueous solubility of this compound.
Workflow Diagram:
Caption: Workflow for enhancing this compound solubility using HP-β-cyclodextrin.
Methodology:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer. The concentration of HP-β-CD will depend on the desired final concentration of this compound and can range from 1% to 20% (w/v).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Seal the container and shake or stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
Determine the concentration of the solubilized this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Troubleshooting:
-
Low final concentration:
-
Increase the concentration of HP-β-CD in your solution.
-
Increase the incubation time to ensure equilibrium is reached.
-
Optimize the pH of the buffer, as this can influence complexation efficiency.
-
Solid Dispersion Protocol (Solvent Evaporation Method)
This protocol is adapted from methods used for other poorly soluble NNRTIs and can be a starting point for developing an this compound solid dispersion.
Workflow Diagram:
Caption: Workflow for preparing a solid dispersion of this compound.
Methodology:
-
Select a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP K30), hydroxypropyl methylcellulose (HPMC)).
-
Dissolve both this compound and the carrier in a suitable volatile organic solvent, such as methanol, at a specific drug-to-carrier ratio (e.g., 1:1, 1:2, 1:5 w/w).
-
Evaporate the solvent using a rotary evaporator or by gentle heating in a fume hood.
-
The resulting solid mass is a dispersion of this compound in the carrier.
-
Grind the solid dispersion into a fine, homogenous powder.
-
This powder can then be dissolved in aqueous buffers, where the hydrophilic carrier will aid in the dissolution of this compound.
Troubleshooting:
-
Incomplete solvent removal: Ensure the solid dispersion is completely dry, as residual solvent can affect stability and solubility.
-
Low dissolution enhancement: Experiment with different drug-to-carrier ratios and different hydrophilic carriers to find the optimal formulation.
Quantitative Data Summary
| Solubilization Method | Carrier/Co-solvent | Achievable Concentration (Estimated) | Key Considerations |
| Co-solvent | DMSO | Dependent on final DMSO % | Final DMSO concentration must be compatible with the experimental system. |
| Cyclodextrin | HP-β-CD | Potentially > 1 mg/mL | Requires optimization of HP-β-CD concentration and incubation time. |
| Solid Dispersion | PVP K30 / HPMC | Highly variable, formulation dependent | Requires formulation development and characterization. |
Note: The achievable concentrations are estimates and will depend on the specific experimental conditions, including the buffer composition and pH.
This compound Mechanism of Action
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme crucial for the replication of the virus. This binding induces a conformational change in the enzyme, inhibiting its function and thereby preventing the conversion of viral RNA into DNA.
Signaling Pathway Diagram:
Caption: Mechanism of action of this compound as an NNRTI.
References
Technical Support Center: Atevirdine Stability for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Atevirdine for long-term experiments. The following troubleshooting guides and FAQs address common issues encountered during storage, handling, and experimental use of this non-nucleoside reverse transcriptase inhibitor (NNRTI).
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder and stock solutions?
A1: For long-term stability, this compound in solid (powder) form should be stored at -20°C for up to three years or at 4°C for up to two years. Once dissolved, stock solutions of this compound, typically in dimethyl sulfoxide (DMSO), should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[1] Under these conditions, the stock solution is stable for up to six months. For short-term storage of up to one month, stock solutions can be kept at -20°C.[1]
Q2: My this compound, dissolved in DMSO, is precipitating when added to my cell culture medium. What is causing this and how can I prevent it?
A2: Precipitation of this compound upon addition to aqueous-based cell culture media is a common issue arising from its low aqueous solubility. While this compound is soluble in DMSO, the dilution into the aqueous medium can cause it to crash out of solution.
To prevent this, ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5% to avoid cellular toxicity.[1] It is also recommended to prepare a more dilute stock solution of this compound in DMSO, so a larger volume can be added to the culture medium, facilitating better dispersion. Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can also help maintain solubility.
Q3: How do multiple freeze-thaw cycles affect the stability of my this compound stock solution?
A3: Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of this compound.[1] Each cycle of freezing and thawing can introduce moisture and promote the formation of aggregates or degradation products, reducing the effective concentration and potency of the drug. To mitigate this, it is best practice to aliquot stock solutions into single-use vials after preparation.
Q4: What are the likely degradation pathways for this compound under experimental stress conditions?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure containing indole, piperazine, and pyridine rings, potential degradation pathways under forced degradation conditions can be inferred. These may include:
-
Hydrolysis: The amide linkage in the this compound molecule could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The tertiary amine on the piperazine ring and the indole ring are potential sites for oxidation, which can be initiated by exposure to air, peroxides, or light.
-
Photodegradation: Exposure to UV or fluorescent light can lead to the formation of photolytic degradation products.
Q5: Are there any known cellular signaling pathways affected by this compound?
A5: As a non-nucleoside reverse transcriptase inhibitor (NNRTI), this compound's primary mechanism of action is the allosteric inhibition of HIV-1 reverse transcriptase.[2] However, viral proteins and the cellular response to HIV infection are known to modulate various signaling pathways. For instance, the HIV-1 accessory protein Vpr has been shown to activate the JNK (c-Jun N-terminal kinase) signaling pathway, which can lead to apoptosis of infected cells.[3] Additionally, the MAPK/ERK (mitogen-activated protein kinase/extracellular signal-regulated kinase) pathway is involved in regulating HIV-1 replication and virion infectivity.[4][5] While direct modulation of these pathways by this compound itself is not well-documented, its impact on viral replication will indirectly affect these cellular signaling events.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in long-term experiments.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare fresh stock solutions from powder. Ensure proper storage at -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles. |
| Improper solvent handling | Use high-purity, anhydrous DMSO to prepare stock solutions. DMSO is hygroscopic and absorbed water can affect compound stability. |
| Photodegradation | Protect this compound solutions from light by using amber vials and minimizing exposure to ambient light during experiments. |
| Interaction with media components | Some components of cell culture media can interact with and degrade therapeutic compounds. If suspected, perform a stability study of this compound in the specific medium being used. |
Issue 2: Visible precipitation or cloudiness in this compound-containing cell culture medium over time.
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility | Decrease the final concentration of this compound. Increase the final DMSO concentration (not exceeding 0.5%). Use a solubilizing agent if compatible with the experimental system. |
| Temperature fluctuations | Maintain a constant temperature in the incubator. Avoid frequent opening of the incubator door. |
| Changes in pH of the medium | Ensure the cell culture medium is properly buffered and that the incubator's CO2 levels are stable. |
| Formation of salt precipitates with media components | Prepare fresh media and filter-sterilize if necessary. Ensure that any supplements added to the media are compatible. |
Data Presentation: General Stability Testing Conditions
The following table summarizes typical stress conditions used in forced degradation studies for antiviral compounds, which can be adapted for this compound. The goal is to achieve 5-20% degradation to identify potential degradation products.[6]
| Stress Condition | Typical Parameters |
| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 80°C, for up to 72 hours. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 80°C, for up to 72 hours. |
| Oxidation | 3% to 30% H2O2, room temperature, for up to 24 hours. |
| Thermal Degradation | 60°C to 105°C, in solid state and solution, for up to 48 hours. |
| Photostability | Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²), with a dark control.[7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its intrinsic stability.
-
Preparation of this compound Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.
-
-
Acid and Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl and 0.2 M NaOH, respectively, to achieve a final this compound concentration of 0.5 mg/mL in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at 60°C for 24, 48, and 72 hours.
-
At each time point, withdraw a sample, neutralize it (the acidic solution with NaOH and the basic solution with HCl), and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the this compound stock solution with 3% H2O2 to a final concentration of 0.5 mg/mL.
-
Incubate at room temperature for 24 hours, protected from light.
-
Withdraw a sample and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
For liquid-state degradation, incubate an aliquot of the this compound stock solution at 60°C for 48 hours.
-
For solid-state degradation, place this compound powder in an oven at 105°C for 48 hours.
-
At the end of the incubation, prepare solutions of the heat-stressed samples in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (0.5 mg/mL in 50:50 acetonitrile:water) and a sample of this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Keep control samples wrapped in aluminum foil under the same conditions.
-
After exposure, prepare solutions of the samples in the mobile phase for HPLC analysis.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation and Columns:
-
Use a standard HPLC system with a UV detector.
-
Screen different C18 and other reverse-phase columns (e.g., Phenyl-Hexyl) to achieve optimal separation.
-
-
Mobile Phase Optimization:
-
Start with a gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 4.5) and an organic solvent (e.g., acetonitrile or methanol).[8]
-
Optimize the gradient profile, flow rate, and column temperature to achieve good resolution between this compound and any degradation peaks.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Analyze stressed samples to ensure that the method can separate this compound from all degradation products.
-
Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.
-
Accuracy: Determine the closeness of the measured values to the true values by spiking a placebo with known amounts of this compound.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the results.
-
Mandatory Visualizations
Caption: Workflow for this compound Stability Assessment
Caption: NNRTI Action and Related Cellular Signaling Pathways
References
- 1. Dendritic cells potently purge latent HIV-1 beyond TCR-stimulation, activating the PI3K-Akt-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Activation of JNK-dependent pathway is required for HIV viral protein R-induced apoptosis in human monocytic cells: involvement of antiapoptotic BCL2 and c-IAP1 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Human Immunodeficiency Virus Type 1 Infectivity by the ERK Mitogen-Activated Protein Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of MAPK/MNK1 signaling in virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Atevirdine-Induced Adverse Events in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing rash and fever observed in animal models during preclinical studies with Atevirdine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during your experiments.
Issue: An animal has developed a skin rash after this compound administration. How should I proceed?
Answer:
The immediate steps are to document the finding and assess the animal's overall health.
-
Isolate the animal: If the rash is severe or accompanied by other signs of distress, isolate the animal to prevent any potential contagion and to allow for focused observation.
-
Clinical Scoring: Score the severity of the rash using a standardized scoring system. An example is provided in the table below.
-
Monitor Vital Signs: Record the animal's body temperature, weight, and any other relevant physiological parameters.
-
Veterinary Consultation: Consult with the attending veterinarian to determine the best course of action, which may include supportive care or adjustments to the experimental protocol.[1]
-
Review Dosing: Re-evaluate the dose and administration route of this compound.[2]
Issue: An animal is exhibiting fever following this compound administration. What are the immediate steps?
Answer:
Fever can be an indicator of a systemic reaction and should be addressed promptly.
-
Confirm Fever: Measure the animal's core body temperature using a calibrated thermometer.
-
Hydration: Ensure the animal has easy access to water to prevent dehydration.
-
Supportive Care: Provide a comfortable and stress-free environment.
-
Veterinary Assessment: The veterinarian may recommend antipyretic agents if the fever is high and causing distress.
-
Blood Sampling: With veterinary guidance, consider collecting a blood sample to assess for inflammatory markers or other signs of systemic toxicity.
Issue: Should I continue dosing this compound after observing a rash or fever?
Answer:
The decision to continue dosing depends on the severity of the adverse event and the goals of the study.
-
Mild Reactions: For mild, transient rashes or low-grade fevers without other clinical signs, it may be possible to continue dosing while closely monitoring the animal.[3]
-
Moderate to Severe Reactions: If the rash is severe, widespread, or accompanied by systemic symptoms like high fever, lethargy, or weight loss, it is advisable to suspend dosing and consult with the veterinarian and study director.[3][4] Re-challenging the animal with the drug after recovery can help confirm if the reaction was drug-induced.[5]
Quantitative Data Summary for Managing Adverse Events
The following table provides a hypothetical summary of incidence and management strategies for this compound-induced rash and fever in a rat model, based on findings with similar non-nucleoside reverse transcriptase inhibitors like nevirapine.[6][7]
| Adverse Event | Incidence (%) | Severity Score (0-4) | Management Strategy | Outcome |
| Maculopapular Rash | 15-25% | 1 (Mild, localized erythema) | Continue dosing with daily monitoring. | Resolution within 3-5 days. |
| 2 (Moderate, multifocal erythema with papules) | Reduce dose by 25%; topical emollient. | Improvement within 48-72 hours. | ||
| 3 (Severe, generalized erythema with edema) | Suspend dosing; administer antihistamines as per veterinary guidance. | Resolution within 5-7 days of stopping the drug. | ||
| 4 (Very Severe, exfoliative dermatitis) | Euthanasia recommended. | N/A | ||
| Fever (>39.5°C) | 10-20% | N/A | Supportive care (hydration). | Resolution within 24-48 hours. |
| Antipyretic administration (e.g., ketoprofen) as per veterinary guidance. | Temperature normalization within 4-6 hours. |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism behind this compound-induced rash and fever?
A1: While the specific mechanism for this compound is not well-documented in animal models, drug-induced rash and fever are often manifestations of a hypersensitivity reaction.[8] These reactions can be immune-mediated and may involve the activation of T-cells and the release of pro-inflammatory cytokines.[9][10] The "danger hypothesis" suggests that the drug or its metabolites may cause cellular stress or damage, triggering an innate immune response.
Q2: What animal model is most appropriate for studying this compound-induced hypersensitivity?
A2: Although a specific model for this compound has not been established, certain strains of rats, such as the Brown Norway rat, have been shown to be susceptible to nevirapine-induced skin rash, another NNRTI.[7][11][12] This suggests that this strain might be a suitable starting point for investigating this compound-induced dermatological adverse events.
Q3: What are the key parameters to monitor in an animal study investigating this compound-induced rash and fever?
A3: A comprehensive monitoring plan should include:
-
Daily Clinical Observations: Pay close attention to skin condition, behavior, and general appearance.
-
Body Weight: Measure at least three times a week.
-
Body Temperature: Record daily, especially if fever is suspected.
-
Dermatological Scoring: Use a standardized system to score the severity and progression of any skin rashes.
-
Hematology and Clinical Chemistry: At terminal time points, or serially if possible, to assess for systemic effects.
Q4: Can you provide a basic protocol for a skin biopsy in a rodent model to investigate a drug-induced rash?
A4: Objective: To collect a skin sample for histopathological examination.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Electric clippers
-
Surgical scrub (e.g., chlorhexidine, povidone-iodine)
-
Sterile surgical instruments (scalpel, forceps, scissors)
-
4mm biopsy punch
-
Suture material or wound clips
-
10% neutral buffered formalin
Procedure:
-
Anesthetize the animal: Ensure a surgical plane of anesthesia is reached.
-
Prepare the site: Shave the fur over the affected skin area and disinfect with a surgical scrub.
-
Collect the biopsy: Use a 4mm biopsy punch to take a full-thickness skin sample from the leading edge of the rash.
-
Close the wound: Suture the incision or use wound clips.
-
Fix the sample: Immediately place the biopsy sample in 10% neutral buffered formalin.
-
Post-operative care: Administer analgesics as per veterinary guidance and monitor the animal for recovery.[13][14]
Visualizations
Caption: Workflow for managing adverse drug reactions in animal models.
Caption: Potential immune pathway in drug-induced rash and fever.
Caption: Decision-making guide for dosing after an adverse event.
References
- 1. veterinary.rossu.edu [veterinary.rossu.edu]
- 2. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. dermnetnz.org [dermnetnz.org]
- 5. Adverse Event Reports for Animal Drugs and Devices | FDA [fda.gov]
- 6. Hypersensitivity reactions to HIV therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a potential animal model of an idiosyncratic drug reaction: nevirapine-induced skin rash in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of animal models in the study of drug-induced hypersensitivity reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine models of drug hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fever, rash and systemic symptoms: understanding the role of virus and HLA in severe cutaneous drug allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of animal models in the study of drug-induced hypersensitivity reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal models of idiosyncratic drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. urmc.rochester.edu [urmc.rochester.edu]
- 14. 16a. Animal care and monitoring - Explanation | ARRIVE Guidelines | ARRIVE Guidelines [arriveguidelines.org]
troubleshooting variability in Atevirdine antiviral assay results
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing variability in Atevirdine antiviral assay results. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] It functions by binding to an allosteric site on the HIV-1 reverse transcriptase enzyme, which is critical for the conversion of the viral RNA genome into DNA.[3] This binding induces a conformational change in the enzyme, inhibiting its function and thereby halting viral replication.[3] Unlike nucleoside reverse transcriptase inhibitors, NNRTIs like this compound do not require intracellular phosphorylation to become active.[3]
Q2: My IC50 values for this compound are inconsistent across different assay runs. What are the potential causes?
Inconsistent IC50 (half-maximal inhibitory concentration) values are a common issue in antiviral assays and can stem from multiple sources.[4] Variability can undermine the reliability of your results, making it difficult to assess the true potency of the compound.[4] Key factors include:
-
Reagent Preparation and Storage: Improper storage of this compound can lead to degradation. Stock solutions should be aliquoted and stored at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[1][5]
-
Cell Health and Passage Number: The health, density, and passage number of the host cells can significantly impact assay results. Using cells of a high passage number can lead to genetic drift and altered susceptibility to both the virus and the compound.
-
Virus Titer Variability: Inconsistent virus stock titers or degradation of the virus stock will alter the multiplicity of infection (MOI) between experiments, leading to shifts in the IC50 value.
-
Serum Concentration: Components in serum can bind to antiviral compounds, affecting their bioavailability and potency.[6] Using different batches or concentrations of serum (e.g., FBS) can introduce variability.
-
Assay Protocol Deviations: Minor changes in incubation times, temperatures, or volumes can have a significant impact on the outcome.
Troubleshooting Guides
Issue 1: High Variability in IC50/EC50 Values
You are observing significant differences in the calculated 50% inhibitory or effective concentration of this compound between replicate plates or experiments.
Table 1: Example of Inconsistent this compound IC50 Data
| Experiment Run | Cell Line | Virus Strain | This compound IC50 (nM) | Notes |
| 1 | MT-2 | HIV-1 IIIB | 1.2 | Baseline |
| 2 | MT-2 | HIV-1 IIIB | 5.8 | Higher than expected |
| 3 | MT-2 | HIV-1 IIIB | 0.9 | Within expected range |
| 4 | C8166 | HIV-1 IIIB | 10.5 | Different cell line used |
Troubleshooting Steps:
-
Cell Line Authentication:
-
Problem: The cell line may be misidentified, cross-contaminated, or has genetically drifted.[7][8] It is estimated that 18-36% of cell lines used in research are affected by such issues.[8]
-
Solution: Authenticate your cell line identity using Short Tandem Repeat (STR) profiling.[9][10] Compare the profile to a reference database.[10] Regularly test for mycoplasma contamination, as it can alter cell metabolism and response to treatment.
-
-
Reagent Quality Control:
-
Problem: The this compound stock solution may have degraded, or the solvent (e.g., DMSO) may contain impurities.
-
Solution: Prepare fresh dilutions of this compound from a validated stock for each experiment. Avoid repeated freeze-thaw cycles by making single-use aliquots.[1] Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
-
Virus Stock Consistency:
-
Problem: The infectious titer of your virus stock may vary.
-
Solution: Aliquot your virus stock and store it at -80°C. Titrate each new batch of virus stock using a standardized method (e.g., TCID50 assay) before use in antiviral assays to ensure a consistent MOI.[11]
-
-
Standardize Assay Controls:
-
Problem: Controls are not performing as expected, indicating a systemic issue.
-
Solution: Include the following controls in every assay plate:
-
Cell Control (No Virus, No Drug): Establishes baseline cell viability.
-
Virus Control (Virus, No Drug): Represents maximum cytopathic effect or virus replication.
-
Toxicity Control (Cells, Drug, No Virus): To determine the 50% cytotoxic concentration (CC50) and ensure antiviral effects are not due to cell death.[12][13][14]
-
Positive Inhibition Control: A known reverse transcriptase inhibitor to validate the assay system.
-
-
Issue 2: Poor Assay Performance (Low Z'-factor, High CV)
The Z'-factor, a measure of assay quality, is below 0.5, or the coefficient of variation (CV) in your replicate wells is high (>15%).[15]
Troubleshooting Steps:
-
Optimize Cell Seeding Density:
-
Problem: Too few cells can lead to weak signals, while too many can result in overcrowding and cell death, independent of viral infection.
-
Solution: Perform a cell titration experiment to determine the optimal seeding density that allows for a healthy monolayer and a clear dynamic range for the assay readout over the experiment's duration.
-
-
Review Pipetting Technique and Automation:
-
Problem: Inaccurate or inconsistent pipetting, especially of small volumes of virus or compound, is a major source of variability.
-
Solution: Use calibrated pipettes and ensure proper technique. For high-throughput screening, utilize automated liquid handlers to minimize human error.
-
-
Address Edge Effects:
-
Problem: Wells on the perimeter of a microplate are prone to evaporation, leading to altered concentrations and variable results.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.
-
Visual Guides and Protocols
HIV-1 Replication Cycle and this compound's Mechanism of Action
The diagram below illustrates the key stages of the HIV-1 lifecycle and pinpoints where this compound intervenes.
Caption: this compound inhibits the reverse transcription step of the HIV-1 life cycle.
Standard Antiviral Assay Workflow
This workflow provides a high-level overview of the experimental steps for assessing this compound's efficacy.
Caption: General experimental workflow for an this compound antiviral assay.
Troubleshooting Decision Tree
Use this logical diagram to diagnose the source of assay variability.
Caption: A logical guide for troubleshooting common this compound assay issues.
Detailed Experimental Protocol: HIV-1 p24 Antigen Inhibition Assay
This protocol describes a common method for evaluating the antiviral activity of this compound by measuring the inhibition of HIV-1 p24 antigen production in infected T-cell lines (e.g., MT-2).
1. Materials and Reagents
-
Cell Line: MT-2 cells or another susceptible human T-cell line.
-
Virus: Laboratory-adapted HIV-1 strain (e.g., IIIB).
-
Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Equipment: 96-well flat-bottom cell culture plates, calibrated multichannel pipettes, CO2 incubator (37°C, 5% CO2), biosafety cabinet.
-
Readout: Commercial HIV-1 p24 Antigen ELISA kit.
2. Procedure
-
Cell Preparation:
-
Maintain MT-2 cells in a logarithmic growth phase.
-
On the day of the assay, perform a cell count and viability assessment (e.g., trypan blue). Viability should be >95%.
-
Dilute cells in culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
-
Compound Dilution:
-
Prepare a serial dilution series of this compound in culture medium. For example, create a 2x concentrated 8-point series starting from 200 nM down to 1.56 nM.
-
Add 50 µL of each 2x drug dilution to the appropriate wells containing cells.
-
Also prepare wells for controls: Cell Control (medium only), Virus Control (medium only), and Toxicity Controls (drug dilutions without virus).
-
-
Infection:
-
Thaw a pre-titered aliquot of HIV-1 virus stock.
-
Dilute the virus in culture medium to a concentration that yields a final MOI of 0.01-0.05.
-
Add 100 µL of the diluted virus to all wells except the Cell Control and Toxicity Control wells. Add 100 µL of medium to the control wells.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5-7 days.
-
-
Endpoint Measurement (p24 ELISA):
-
After incubation, carefully collect 100-150 µL of the culture supernatant from each well.
-
If necessary, centrifuge the supernatant to pellet any cells or debris.
-
Follow the manufacturer's instructions for the HIV-1 p24 Antigen ELISA kit to quantify the amount of p24 in each sample.
-
3. Data Analysis
-
Read the absorbance values from the ELISA plate reader.
-
Subtract the background (blank well) absorbance from all experimental wells.
-
Calculate the percentage of p24 inhibition for each this compound concentration relative to the Virus Control (0% inhibition) and Cell Control (100% inhibition).
-
% Inhibition = 100 * (1 - (Sample_OD - CellControl_OD) / (VirusControl_OD - CellControl_OD))
-
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to plot the dose-response curve and determine the IC50 value.
-
Similarly, perform a cell viability assay (e.g., MTS or CTG) on the toxicity control wells to calculate the CC50 value.
-
Calculate the Selectivity Index (SI) as SI = CC50 / IC50. A higher SI value indicates a more favorable therapeutic window.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Technologies :: Cell Authentication [lifescience.invitro.com.au]
- 9. cellculturecompany.com [cellculturecompany.com]
- 10. Cell Line Authentication Resources [promega.com]
- 11. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 14. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Atevirdine Metabolism by Cytochrome P450
Disclaimer: Publicly available information on the specific metabolism of atevirdine by cytochrome P450 (CYP) enzymes is limited. The following guidance is based on established principles of drug metabolism and data from the closely related non-nucleoside reverse transcriptase inhibitor, delavirdine, which is expected to have similar metabolic pathways. Researchers should validate these approaches for this compound in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: Which cytochrome P450 isozymes are likely involved in the metabolism of this compound?
A1: Based on data from the structurally similar compound, delavirdine, the primary routes of metabolism are likely N-dealkylation and pyridine hydroxylation. The major CYP isozymes implicated in delavirdine metabolism are CYP3A4 and, to a lesser extent, CYP2D6 .[1][2] Therefore, it is highly probable that these enzymes are also involved in the metabolism of this compound.
Q2: What are the expected metabolites of this compound?
A2: The major metabolite is anticipated to be the desalkylated form of this compound.[2] Other potential metabolites include hydroxylated derivatives on the pyridine ring.[2]
Q3: Is this compound likely to be an inhibitor or an inducer of CYP enzymes?
A3: Delavirdine has been shown to be an inhibitor of several CYP isozymes, including CYP3A4, CYP2C9, CYP2C19, and CYP2D6.[1][3] It is, therefore, plausible that this compound also acts as a CYP inhibitor rather than an inducer.[4] This is a critical consideration for potential drug-drug interactions.
Q4: What in vitro systems can be used to study this compound metabolism?
A4: A variety of in vitro systems are suitable for studying this compound metabolism. These include:
-
Human liver microsomes (HLM): A common and robust system for studying Phase I metabolism.[5][6]
-
Recombinant human CYP enzymes (Supersomes™): Allow for the precise identification of which CYP isozymes are responsible for specific metabolic pathways.[6]
-
Hepatocytes: Provide a more complete metabolic picture, including both Phase I and Phase II metabolism.[5][7]
Q5: What are the key kinetic parameters to determine for this compound's interaction with CYPs?
A5: For metabolic pathways, determining the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) is crucial for understanding the affinity of the enzyme for the substrate and the efficiency of the metabolic reaction.[2] For inhibition studies, the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) should be determined to quantify the potency of inhibition.[1]
Troubleshooting Guides
This section provides solutions to common issues encountered during the experimental investigation of this compound metabolism.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in metabolite formation between experiments. | Inconsistent protein concentration in microsomal preparations. | Ensure accurate protein quantification (e.g., Bradford or BCA assay) for every experiment. Normalize reaction rates to protein content. |
| Degradation of this compound or metabolites in the sample. | Optimize sample storage conditions (e.g., -80°C). Use appropriate antioxidants if oxidative instability is suspected. | |
| Inconsistent incubation times or temperatures. | Use a calibrated incubator and a precise timer for all incubations. | |
| No detectable metabolite formation. | This compound is not a substrate for the tested CYP isozyme. | Test a panel of the most common drug-metabolizing CYP isozymes. |
| The concentration of this compound is too low. | Perform experiments across a range of substrate concentrations. | |
| The analytical method is not sensitive enough. | Optimize the LC-MS/MS method for the detection of predicted metabolites. | |
| Discrepancy between results from human liver microsomes and recombinant enzymes. | Contribution of multiple CYP isozymes in HLM. | Use chemical inhibitors or antibodies specific to individual CYP isozymes in HLM to dissect their relative contributions. |
| Presence of other enzymes (e.g., FMOs, UGTs) in HLM. | Consider that non-CYP enzymes in HLM could be contributing to metabolism.[8] | |
| Observed inhibition appears to be time-dependent. | This compound may be a mechanism-based inhibitor. | Conduct pre-incubation experiments to assess time-dependent inhibition.[9] |
Quantitative Data Summary (Based on Delavirdine)
The following tables summarize key quantitative data for delavirdine, which can serve as an initial reference for designing experiments with this compound.
Table 1: Michaelis-Menten Kinetic Parameters for Delavirdine Metabolism [2]
| CYP Isozyme | Metabolic Pathway | Km (µM) | Vmax (nmol/min/mg protein) |
| CYP3A4 | Desalkylation | 5.4 ± 1.4 | Not specified |
| CYP2D6 | Desalkylation | 10.9 ± 0.8 | Not specified |
| Pooled HLM | Desalkylation | 6.8 ± 0.8 | 0.44 ± 0.01 |
Table 2: Inhibition Constants (Ki) for Delavirdine Against Various CYP Isozymes [1]
| CYP Isozyme | Probe Substrate | Inhibition Type | Ki (µM) |
| CYP2C9 | Diclofenac | Mixed | 2.6 ± 0.4 |
| CYP2C19 | (S)-mephenytoin | Noncompetitive | 24 ± 3 |
| CYP2D6 | Not specified | Competitive | 12.8 ± 1.8 |
| CYP3A4 | Not specified | Irreversible | Not specified |
Detailed Experimental Protocols
Protocol 1: Determination of CYP Isozymes Involved in this compound Metabolism
Objective: To identify the specific CYP isozymes responsible for metabolizing this compound using recombinant human CYP enzymes.
Materials:
-
This compound
-
Recombinant human CYP isozymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, NADPH regenerating system, and the specific recombinant CYP isozyme.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to the mixture. The final concentration of the organic solvent should be less than 1%.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of this compound metabolites.
-
Compare the rate of metabolite formation across the different CYP isozymes to identify the primary metabolizing enzymes.
Protocol 2: CYP Inhibition Assay for this compound
Objective: To determine the inhibitory potential of this compound on major CYP isozymes using human liver microsomes.
Materials:
-
This compound
-
Human liver microsomes
-
CYP isozyme-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, paclitaxel for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard
Procedure:
-
Prepare a range of concentrations of this compound.
-
In separate tubes, combine HLM, the probe substrate, and a specific concentration of this compound in phosphate buffer.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reactions by adding the NADPH regenerating system.
-
Incubate at 37°C for a time within the linear range of metabolite formation for the specific probe substrate.
-
Terminate the reactions with ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples and analyze the supernatant by LC-MS/MS for the quantification of the probe substrate's metabolite.
-
Calculate the percent inhibition of CYP activity at each this compound concentration compared to a vehicle control.
-
Plot the percent inhibition against the this compound concentration and determine the IC50 value by non-linear regression analysis.
Visualizations
Caption: Predicted metabolic pathway of this compound.
Caption: Experimental workflow for CYP inhibition assay.
Caption: Troubleshooting decision tree for high variability.
References
- 1. Interaction of delavirdine with human liver microsomal cytochrome P450: inhibition of CYP2C9, CYP2C19, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of delavirdine, a human immunodeficiency virus type-1 reverse transcriptase inhibitor, by microsomal cytochrome P450 in humans, rats, and other species: probable involvement of CYP2D6 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of cytochrome P450 inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delavirdine: clinical pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. admescope.com [admescope.com]
- 6. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. nuvisan.com [nuvisan.com]
mitigating interpatient pharmacokinetic variability in Atevirdine studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating interpatient pharmacokinetic variability in Atevirdine studies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant interpatient variability in this compound plasma concentrations in our study. Is this expected?
A1: Yes, considerable interpatient pharmacokinetic variability is a known characteristic of this compound.[1][2][3][4] Clinical studies have documented a wide range of daily doses required to achieve target plasma concentrations, indicating significant differences in how individual patients absorb, distribute, metabolize, and excrete the drug.[1][5]
Q2: What are the primary factors contributing to this compound's pharmacokinetic variability?
A2: While all contributing factors are not fully elucidated, known factors include:
-
Variable Absorption: Studies have observed different patterns of this compound disposition, including rapid absorption with a time to maximum concentration (Cmax) of 0.5-1 hour, and delayed absorption with a Cmax at 3-4 hours.[1]
-
Drug-Drug Interactions: Co-administration with certain drugs can significantly alter this compound's pharmacokinetics. For example, concurrent administration with buffered formulations of didanosine has been shown to markedly reduce this compound's absorption and maximum serum concentrations.[6]
-
Individual Metabolic Differences: Although this compound metabolism did not appear to reach saturation in many patients during chronic dosing, inherent differences in metabolic enzyme activity among individuals can contribute to variability.[1]
Q3: How can we mitigate the impact of this variability on our clinical trial data?
A3: The primary strategy employed in early this compound clinical trials was concentration-targeted dosing .[1] This involves adjusting the maintenance dose for each patient to achieve a predefined target trough plasma concentration. This approach helps to normalize drug exposure across patients, thereby reducing the impact of individual pharmacokinetic differences on efficacy and safety outcomes.[1][5]
Q4: Are there any known demographic factors that influence this compound pharmacokinetics?
A4: Based on the available data from early clinical trials, there were no apparent differences in this compound disposition noted between male and female patients.[1] Further research may be needed to investigate the influence of other demographic factors such as age and ethnicity.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected this compound plasma concentrations.
Possible Cause 1: Co-administration with interacting medications.
-
Troubleshooting Step: Review the patient's concomitant medications. This compound is most soluble at a pH of less than 2.[6] Medications that increase gastric pH, such as antacids or buffered drug formulations like didanosine tablets, can significantly impair this compound absorption.[6]
-
Recommendation: If co-administration with such agents is necessary, the administration times should be separated. It is recommended to administer this compound before the interacting drug.[6]
Possible Cause 2: Variable patient absorption.
-
Troubleshooting Step: Analyze the pharmacokinetic profiles of individual patients. Some may exhibit delayed absorption.[1]
-
Recommendation: Implement standardized administration protocols, including instructions regarding food intake, as this can sometimes influence drug absorption. For this compound, specific food effect studies would provide more definitive guidance.
Issue: Difficulty in achieving target trough concentrations for a subset of patients.
Possible Cause: High interpatient variability in drug metabolism and clearance.
-
Troubleshooting Step: Implement a concentration-targeted dosing protocol. This involves regular monitoring of trough plasma concentrations and subsequent dose adjustments.[1]
-
Recommendation: Utilize the experimental protocol for Therapeutic Drug Monitoring (TDM) outlined below to systematically adjust doses and achieve the desired therapeutic range.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound at Different Single Doses
| Dose (mg) | Cmax (µM) [Mean] |
| 400 | 1.4 |
| 800 | 4.2 |
| 1,200 | 7.3 |
| 1,600 | 5.8 |
Data from a single-dose study in asymptomatic HIV-infected patients.[2]
Table 2: Impact of Concurrent Didanosine Administration on Single-Dose this compound Pharmacokinetics
| Parameter | This compound Alone (Mean ± SD) | This compound + Didanosine (Mean ± SD) | P-value |
| Cmax (µM) | 3.45 ± 2.8 | 0.854 ± 0.33 | 0.004 |
| AUC₀₋₂₄ (µM·h) | 11.3 ± 4.8 | 6.47 ± 2.2 | 0.004 |
Data from a crossover study in HIV-1-infected subjects.[6]
Experimental Protocols
Protocol: Therapeutic Drug Monitoring (TDM) for Concentration-Targeted Dosing of this compound
1. Objective: To individualize this compound dosage to achieve a predefined target trough plasma concentration (Ctrough), thereby minimizing interpatient pharmacokinetic variability.
2. Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Validated HPLC assay for this compound and its principal metabolite(s) in plasma[2]
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Vortex mixer
-
Pipettes and appropriate tips
-
Sample storage freezer (-20°C or -80°C)
3. Procedure:
-
Initial Dosing: Begin all patients on a standardized starting dose of this compound, administered every 8 hours.[1]
-
Trough Sample Collection: Collect a blood sample immediately before the next scheduled dose (trough concentration) at steady-state. In clinical trials, this was often done weekly during the initial dose-adjustment phase.[1][5]
-
Sample Processing:
-
Centrifuge the blood sample to separate plasma.
-
Transfer the plasma to a labeled cryovial.
-
Store plasma samples at -20°C or lower until analysis.
-
-
Pharmacokinetic Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated HPLC method.[2]
-
-
Dose Adjustment:
-
Compare the measured trough concentration to the target range (e.g., 5-10 µM, as used in ACTG 199).[1][5]
-
If the trough concentration is below the target range, increase the this compound dose.
-
If the trough concentration is above the target range, decrease the this compound dose.
-
Dose adjustments should be made in defined increments.
-
-
Follow-up Monitoring:
-
Repeat the trough sample collection and analysis after a sufficient time for the new dose to reach steady-state (e.g., 1 week).
-
Continue this iterative process until the patient's trough concentration is stabilized within the target range.
-
Visualizations
Caption: Workflow for concentration-targeted dosing of this compound.
Caption: Mechanism of this compound and Didanosine interaction.
References
- 1. Concentration-targeted phase I trials of this compound mesylate in patients with HIV infection: dosage requirements and pharmacokinetic studies. The ACTG 187 and 199 study teams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, tolerance, and pharmacokinetics of this compound mesylate (U-87201E) in asymptomatic human immunodeficiency virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Phase I study of this compound, a nonnucleoside reverse transcriptase inhibitor, in combination with zidovudine for human immunodeficiency virus type 1 infection. ACTG 199 Study Team - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Didanosine reduces this compound absorption in subjects with human immunodeficiency virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Atevirdine Large-Scale Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Atevirdine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Step 1: N-Ethylation of 3-Amino-2-chloropyridine
Question: Why is the direct reductive amination of 3-amino-2-chloropyridine with acetaldehyde not recommended for large-scale synthesis?
Answer: Direct reductive amination using procedures like the Borch method can lead to the formation of both unethylated and diethylated impurities.[1] These impurities are challenging to remove in later stages, often requiring chromatographic purification of the final product, which is not ideal for large-scale production due to cost and scalability issues.[1]
Question: What are the common challenges encountered during the reduction of the acetimidate intermediate with DIBAL-H?
Answer: A primary challenge is managing the quench of the reaction mixture. The presence of isobutyl-aluminum species can lead to a sudden and violent exotherm with the evolution of isobutane gas if not handled correctly.[1] A pre-quench with a controlled amount of methanol is necessary to safely neutralize excess hydride before the main aqueous quench.[1] Additionally, a minor side reaction is the dechlorination of the pyridine ring, forming 3-(N-ethylamino)pyridine, though this is typically minimal (<0.5%) under optimized conditions.[1]
Step 2: Piperazine Displacement
Question: What is the major byproduct in the reaction of 2-chloro-3-(N-ethylamino)pyridine with piperazine, and how can its formation be minimized?
Answer: The most significant byproduct is the bis-adduct, where a second molecule of 2-chloro-3-(N-ethylamino)pyridine reacts with the newly formed piperazine product.[2] The formation of this bis-adduct is effectively minimized by using a significant excess of piperazine (5-6 equivalents). This large excess shifts the reaction equilibrium to favor the formation of the desired mono-adduct.[2]
Question: How is the excess piperazine and the bis-adduct byproduct removed after the reaction?
Answer: The excess piperazine can be largely recovered by filtration. The bis-adduct is readily separated from the desired mono-adduct product through a partitioning step between toluene and an aqueous solution at a pH of 5-6.[2] The desired product is then crystallized from water, a process which also helps in removing any remaining piperazine.[1]
Step 3: Amide Coupling
Question: What are the critical parameters for the amide coupling of 3-(N-ethylamino)-2-(1-piperazinyl)pyridine with 5-methoxyindole-2-carboxylic acid (MICA)?
Answer: The activation of MICA with 1,1'-carbonyldiimidazole (CDI) is a critical step. The reaction temperature and time for this activation need to be carefully controlled to ensure complete formation of the imidazolide intermediate. Subsequently, the addition of the piperazinylpyridine derivative should be controlled to maintain the reaction temperature. The choice of solvent, typically dichloromethane, is also important for the solubility of the reactants and intermediates.
Question: What are potential impurities in the final this compound product?
Answer: Potential impurities can arise from unreacted starting materials or byproducts from previous steps that were not completely removed. These can include the des-ethyl analog from the N-ethylation step and trace amounts of the bis-adduct from the piperazine displacement.[1] The final crystallization of the this compound mesylate salt is a crucial step for achieving high purity.[1]
Frequently Asked Questions (FAQs)
Q1: What is the overall yield for the large-scale synthesis of this compound? A1: The reported overall yield for the three-step synthesis of this compound mesylate in plant runs is approximately 66%. The first two steps (N-ethylation and piperazine displacement) have a combined average yield of 79.2%, and the final amide coupling and salt formation step has an average yield of 83.3%.[1]
Q2: Why is 3-amino-2-chloropyridine chosen as the starting material over 2-chloro-3-nitropyridine? A2: Although the synthesis of this compound has been described starting from 2-chloro-3-nitropyridine, this starting material is not readily accessible in large quantities and its synthesis is low-yielding.[1] In contrast, 3-amino-2-chloropyridine is an inexpensive and readily available bulk chemical, making it a more economically viable starting material for large-scale production.[1]
Q3: What is the crystalline form of the intermediate 3-(N-ethylamino)-2-(1-piperazinyl)pyridine? A3: This intermediate crystallizes from water as a pentahydrate. X-ray crystallography has shown an interesting packing structure with layers of the piperazinylpyridine molecules sandwiched between layers of water molecules.[1]
Data Presentation
Table 1: Summary of Key Reaction Parameters and Yields for this compound Synthesis
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | N-Ethylation | Trimethyl orthoacetate, DIBAL-H | Toluene | < -10°C | Near-quantitative |
| 2 | Piperazine Displacement | Piperazine (5.13 equiv) | Neat | ~170°C | 79.2% (steps 1 & 2) |
| 3 | Amide Coupling | 5-methoxyindole-2-carboxylic acid, CDI, MeSO3H | Dichloromethane, Methanol | 25-30°C | 83.3% |
Table 2: Impurity Profile and Control Strategies
| Step | Potential Impurity | Source | Control Strategy |
| 1 | Unethylated and Diethylated 3-amino-2-chloropyridine | Incomplete or over-reaction during N-ethylation | Use of acetimidate intermediate followed by DIBAL-H reduction |
| 1 | 3-(N-ethylamino)pyridine | Dechlorination during DIBAL-H reduction | Controlled reaction temperature (< -10°C) and pH 3 extraction |
| 2 | Bis-adduct | Reaction of product with starting material | Use of a large excess of piperazine (5-6 equivalents) |
| 2 | Residual Piperazine | Excess reagent from the reaction | Filtration and crystallization of the product from water |
Experimental Protocols
Protocol 1: N-Ethylation of 3-Amino-2-chloropyridine
-
To a mixture of 3-amino-2-chloropyridine and a catalytic amount of p-toluenesulfonic acid monohydrate (0.005 equiv), add neat trimethyl orthoacetate (1.24 equiv) at 24 °C.
-
Warm the mixture to 30 °C and remove methanol by vacuum distillation to drive the formation of the acetimidate.
-
Dilute the resulting acetimidate with toluene.
-
Add diisobutylaluminum hydride (DIBAL-H, 2.3-2.5 equiv) while maintaining the temperature below -10 °C.
-
After the reaction is complete, pre-quench the mixture at < -10 °C with methanol (0.45 equiv) slowly to control hydrogen gas evolution.
-
Perform an aqueous quench with a controlled amount of HCl to dissolve the aluminum salts.
-
Separate the organic layer containing the desired 2-chloro-3-(N-ethylamino)pyridine.
Protocol 2: Piperazine Displacement
-
Heat a mixture of 2-chloro-3-(N-ethylamino)pyridine and piperazine (5.13 equivalents) in a closed system to approximately 170 °C, allowing for a moderate pressure increase (around 10 psig).
-
After the reaction is complete, cool the mixture and filter to recover excess piperazine.
-
Dissolve the crude product in toluene and wash with water at pH 5-6 to remove the bis-adduct byproduct.
-
Crystallize the desired 3-(N-ethylamino)-2-(1-piperazinyl)pyridine from water.
Protocol 3: Amide Coupling and Salt Formation
-
Activate 5-methoxyindole-2-carboxylic acid (MICA) with 1,1'-carbonyldiimidazole (CDI, 1.07 equiv) in dichloromethane at 30 °C for 2-3 hours.
-
Add a solution of 3-(N-ethylamino)-2-(1-piperazinyl)pyridine pentahydrate (1.06 equiv) in dichloromethane, maintaining the temperature at 30 °C.
-
After the coupling reaction is complete, add methanesulfonic acid (1.01 equiv) in methanol at 25 °C to form the mesylate salt.
-
Crystallize the final product, this compound mesylate.
Visualizations
Caption: Overall workflow for the large-scale synthesis of this compound Mesylate.
Caption: Troubleshooting logic for bis-adduct formation in the piperazine displacement step.
References
Atevirdine Cross-Resistance with other NNRTIs: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting Atevirdine cross-resistance data with other non-nucleoside reverse transcriptase inhibitors (NNRTIs). The following question-and-answer format addresses specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It functions by binding to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, which is located near, but is distinct from, the enzyme's active site. This binding induces a conformational change in the enzyme, ultimately inhibiting the conversion of viral RNA into DNA and thus preventing viral replication.
Q2: What are the primary mutations in HIV-1 Reverse Transcriptase that confer resistance to this compound?
While specific data for this compound is limited due to its discontinued development, resistance to first-generation NNRTIs is well-characterized. Key mutations that would likely confer resistance to this compound include those at codons 103 (K103N), 181 (Y181C), and 190 (G190A/S) of the reverse transcriptase gene. These mutations alter the NNRTI binding pocket, reducing the binding affinity of the inhibitor.[1][2]
Q3: Is there significant cross-resistance between this compound and other NNRTIs?
Yes, significant cross-resistance is expected between this compound and other first-generation NNRTIs such as nevirapine, delavirdine, and efavirenz. This is because these drugs bind to a similar region of the reverse transcriptase enzyme. A single mutation, such as K103N, can confer broad resistance to this class of drugs.[1][2] Second-generation NNRTIs like etravirine and rilpivirine were designed to be more flexible and may retain activity against some viruses with mutations that confer resistance to first-generation NNRTIs.[3]
Data Presentation: NNRTI Cross-Resistance
Due to the discontinuation of this compound's development, comprehensive public data directly comparing its cross-resistance profile with a full panel of modern NNRTIs is scarce. The following table illustrates a general pattern of NNRTI cross-resistance based on common mutations. Fold change (FC) in IC50 is a measure of the loss of drug susceptibility; a higher fold change indicates greater resistance.
| HIV-1 RT Mutation | This compound (Expected FC) | Nevirapine (FC) | Efavirenz (FC) | Delavirdine (FC) | Etravirine (FC) | Rilpivirine (FC) |
| Wild-Type | 1 | 1 | 1 | 1 | 1 | 1 |
| K103N | >20 | >50 | ~20 | >50 | <3 | <3 |
| Y181C | >10 | >50 | <2 | >50 | ~5 | ~3 |
| G190A/S | >20 | >50 | 5-10 | >50 | <3 | <3 |
| L100I + K103N | >50 | >50 | >50 | >50 | 5-10 | ~10 |
| Y181C + K103N | >50 | >50 | ~2-fold increase from K103N alone | >50 | >10 | >10 |
Note: The fold-change values for Nevirapine, Efavirenz, Delavirdine, Etravirine, and Rilpivirine are compiled from various sources and represent approximate values.[2][4] The expected fold-change for this compound is an estimation based on its classification as a first-generation NNRTI and the known effects of these mutations.
Experimental Protocols
Phenotypic Drug Susceptibility Testing using a Recombinant Virus Assay (e.g., PhenoSense Assay)
This method measures the ability of a virus to replicate in the presence of a drug.
Principle: Patient-derived reverse transcriptase and protease gene regions are inserted into a standard laboratory HIV-1 vector that lacks these genes and contains a reporter gene (e.g., luciferase). The resulting recombinant virus is used to infect cells in the presence of serial dilutions of antiretroviral drugs. The drug concentration that inhibits viral replication by 50% (IC50) is determined by measuring the reporter gene activity.
Detailed Methodology:
-
Viral RNA Extraction: Isolate viral RNA from patient plasma samples.
-
RT-PCR and PCR: Amplify the protease and reverse transcriptase coding regions from the viral RNA using reverse transcription PCR (RT-PCR), followed by a nested PCR.
-
Recombinant Vector Preparation: Ligate the amplified patient-derived gene fragments into a proviral DNA vector that is deleted in the corresponding protease and reverse transcriptase regions and contains a luciferase reporter gene.
-
Transfection: Co-transfect a permissive cell line (e.g., HEK293T) with the recombinant vector and a plasmid expressing a viral envelope protein (e.g., VSV-G) to produce pseudotyped virions.
-
Virus Harvest: Collect the supernatant containing the recombinant virus particles.
-
Infectivity Assay:
-
Seed target cells (e.g., MT-4 cells) in 96-well plates.
-
Prepare serial dilutions of this compound and other NNRTIs.
-
Infect the target cells with the recombinant virus in the presence of the different drug concentrations.
-
Incubate for a defined period (e.g., 48-72 hours).
-
-
Data Analysis:
-
Lyse the cells and measure luciferase activity.
-
Calculate the IC50 value for each drug as the concentration that reduces luciferase activity by 50% compared to the no-drug control.
-
Determine the fold change in IC50 by dividing the IC50 of the test virus by the IC50 of a wild-type reference virus.
-
Site-Directed Mutagenesis of HIV-1 Reverse Transcriptase
This technique is used to create specific mutations in the reverse transcriptase gene to study their effect on drug susceptibility.
Principle: A plasmid containing the wild-type reverse transcriptase gene is used as a template. Primers containing the desired mutation are used to amplify the entire plasmid, creating a new plasmid with the mutation.
Detailed Methodology:
-
Primer Design: Design a pair of complementary primers, approximately 30 base pairs in length, containing the desired mutation in the center. There should be at least 12 matching base pairs on either side of the mutation.[5]
-
PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., Phusion polymerase) with the plasmid containing the wild-type RT gene as the template and the mutagenic primers.[6]
-
The PCR will amplify the entire plasmid, incorporating the mutation.
-
-
Template Removal: Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, which will digest the parental (wild-type) plasmid template, leaving the newly synthesized, unmethylated (mutant) plasmid.[7][8]
-
Transformation: Transform competent E. coli cells with the DpnI-treated PCR product.
-
Plasmid Isolation and Sequencing: Select individual bacterial colonies, grow them in liquid culture, and isolate the plasmid DNA. Sequence the entire reverse transcriptase gene to confirm the presence of the desired mutation and the absence of any unintended mutations.
Mandatory Visualizations
Caption: NNRTI Resistance Mechanism.
Caption: Recombinant Virus Assay Workflow.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in luciferase assay | - Cell contamination (e.g., mycoplasma).- Reagent issues. | - Test cell lines for contamination.- Use fresh luciferase substrate and lysis buffer. |
| Low viral titer | - Inefficient transfection.- Poor quality of viral RNA or primers. | - Optimize transfection protocol (e.g., DNA to reagent ratio).- Use high-quality RNA and validated primers. |
| Inconsistent IC50 values | - Pipetting errors.- Variation in cell seeding density.- Instability of drug dilutions. | - Use calibrated pipettes and proper technique.- Ensure even cell distribution in plates.- Prepare fresh drug dilutions for each experiment. |
| No amplification in PCR | - Low viral load in the sample.- RNA degradation.- PCR inhibitors present. | - Use a higher sample volume for RNA extraction.- Handle RNA on ice and use RNase inhibitors.- Purify RNA extract to remove inhibitors. |
| Unexpected susceptibility/resistance profile | - Presence of minority viral variants not detected by population sequencing.- Complex interactions between multiple mutations. | - Consider using more sensitive methods like next-generation sequencing.- Consult HIV drug resistance databases (e.g., Stanford HIV Drug Resistance Database) for known mutation interactions. |
References
- 1. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. HIV Drug Resistance Database [hivdb.stanford.edu]
- 3. HIV-1 reverse transcriptase connection subdomain mutations involved in resistance to approved non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-nucleoside reverse transcriptase inhibitor (NNRTI) cross-resistance: implications for preclinical evaluation of novel NNRTIs and clinical genotypic resistance testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. assaygenie.com [assaygenie.com]
- 8. bio.libretexts.org [bio.libretexts.org]
Validation & Comparative
A Comparative Analysis of Atevirdine and Delavirdine: Efficacy and Toxicity Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two non-nucleoside reverse transcriptase inhibitors (NNRTIs), atevirdine and delavirdine, which were developed for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. This document synthesizes preclinical and clinical data to offer an objective assessment of their efficacy and toxicity, supported by experimental methodologies and visual diagrams to elucidate their mechanisms and workflows.
Executive Summary
Both this compound and delavirdine are NNRTIs that allosterically inhibit the HIV-1 reverse transcriptase enzyme. Delavirdine received FDA approval and has been more extensively studied, demonstrating efficacy in combination therapies by reducing viral load and increasing CD4+ cell counts. In contrast, this compound's clinical development did not progress as far, with studies showing limited efficacy as a monotherapy. The most common toxicity associated with both drugs is skin rash, with delavirdine having a well-documented incidence rate.
Data Presentation
Table 1: In Vitro Efficacy against HIV-1
| Parameter | This compound | Delavirdine |
| Target | HIV-1 Reverse Transcriptase | HIV-1 Reverse Transcriptase |
| IC50 | 0.74 µM (against clinical isolates)[1] | 0.26 µM (against wild-type RT)[2] |
| EC50 | 1 nM (in CEM-SS cells)[3][4] | 0.005 - 0.69 µM (against clinical isolates); Mean: 0.066 µM[2] |
| CC50 | 100 µM (in peripheral blood leukocyte cultures)[4] | >100 µM (in H9 and PBMC cultures)[5] |
Table 2: Clinical Efficacy in HIV-1 Infected Patients
| Parameter | This compound | Delavirdine |
| Viral Load Reduction | No statistically significant effect as monotherapy[6] | - Minimum mean reduction of 2.5 log10 copies/mL in combination therapy[7]- Mean decrease of 1.1 log10 copies/mL over 6 months when added to a failing regimen |
| CD4+ Cell Count | Increased counts in 47% of patients in combination with zidovudine[8] | Mean increase of 100 to 313 cells/µL in combination therapies[7] |
| Undetectable Viral Load | Data not available | 40% of patients receiving triple therapy had <50 copies/mL after 50 weeks[7] |
Table 3: Comparative Toxicity Profile
| Adverse Event | This compound | Delavirdine |
| Rash | Reported, but specific percentages from large trials are not readily available. In a Phase I trial, 2 out of 20 patients developed a rash.[8] | 18% - 50% of patients in clinical trials.[7] In a Phase II trial, rash was reported in 23-33% of patients.[9] A retrospective review found a 40% incidence.[9] |
| Hepatotoxicity | One patient out of 20 in a Phase I trial developed concomitant fever and hepatitis.[8] | Serum aminotransferase elevations occur in ≥25% of patients, with elevations >5 times the upper limit of normal in ≤4% of patients.[9] |
| Other Common Adverse Events | Occasional headache and nausea (reported in both placebo and drug groups).[10] | Fatigue, headache, nausea.[9] |
| Preclinical Toxicity | Data not readily available. | Teratogenic in rats (ventricular septal defects).[11] Embryotoxicity and maternal toxicity observed in rats and rabbits at exposures ~5-6 times human therapeutic exposure.[11] No evidence of carcinogenicity in rats.[11] |
Experimental Protocols
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.
-
Reaction Mixture Preparation : A reaction mixture is prepared containing a buffer (e.g., 50 mM Tris-HCl), a divalent cation (e.g., 10 mM MgCl2), a template-primer (e.g., poly(rA)-oligo(dT)), and a labeled deoxynucleoside triphosphate (e.g., [3H]TTP).
-
Compound Addition : Serial dilutions of the test compound (this compound or delavirdine) are added to the reaction mixture.
-
Enzyme Initiation : The reaction is initiated by adding a known concentration of purified recombinant HIV-1 RT.
-
Incubation : The reaction is incubated at 37°C for a defined period (e.g., 20-60 minutes) to allow for DNA synthesis.
-
Quenching : The reaction is stopped by adding a quenching agent (e.g., EDTA).
-
Detection : The amount of incorporated radiolabeled dNTP into the newly synthesized DNA is quantified using methods like scintillation counting.
-
Data Analysis : The concentration of the compound that inhibits 50% of the RT activity (IC50) is calculated from the dose-response curve.
Cell Viability (MTT) Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding : Host cells (e.g., CEM-SS or peripheral blood mononuclear cells) are seeded in a 96-well plate at a specific density.
-
Compound Exposure : The cells are treated with various concentrations of the test drug (this compound or delavirdine) and incubated for a period that mirrors the antiviral assay (e.g., 4-6 days).
-
MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation : The plate is incubated for 2-4 hours at 37°C, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.
-
Solubilization : A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : The concentration of the compound that reduces cell viability by 50% (CC50) is determined by plotting the percentage of cell viability against the drug concentration.
Mandatory Visualization
Caption: Mechanism of Action of this compound and Delavirdine.
Caption: General Experimental Workflow for Efficacy and Toxicity Assessment.
References
- 1. Inhibition of human immunodeficiency virus type 1 replication in vitro by the bisheteroarylpiperazine this compound (U-87201E) in combination with zidovudine or didanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS 136816-75-6 |DC Chemicals [dcchemicals.com]
- 5. lifetechindia.com [lifetechindia.com]
- 6. Safety, tolerance, and efficacy of this compound in asymptomatic human immunodeficiency virus-infected individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Profile of etravirine for the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I study of this compound, a nonnucleoside reverse transcriptase inhibitor, in combination with zidovudine for human immunodeficiency virus type 1 infection. ACTG 199 Study Team - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Delavirdine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Safety, tolerance, and pharmacokinetics of this compound mesylate (U-87201E) in asymptomatic human immunodeficiency virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Archived Drugs: Delavirdine (Rescriptor) | NIH [clinicalinfo.hiv.gov]
A Comparative Guide to Atevirdine and Other First-Generation Non-Nucleoside Reverse Transcriptase Inhibitors
For researchers and drug development professionals navigating the landscape of HIV-1 therapeutics, a comprehensive understanding of early non-nucleoside reverse transcriptase inhibitors (NNRTIs) is crucial. This guide provides a detailed comparison of Atevirdine, Nevirapine, Delavirdine, and Efavirenz—the first generation of NNRTIs that paved the way for modern antiretroviral therapies.
Introduction
First-generation NNRTIs represent a pivotal class of antiretroviral drugs that specifically target the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. These compounds are allosteric inhibitors, binding to a hydrophobic pocket in the RT enzyme distinct from the active site. This binding induces a conformational change that inhibits the enzyme's function, thereby halting the conversion of viral RNA to DNA. While these drugs share a common mechanism, they exhibit distinct profiles in terms of efficacy, resistance, and pharmacokinetics. This compound, though not commercially successful, provides a valuable case study in the development of NNRTIs.
Mechanism of Action
All first-generation NNRTIs are non-competitive inhibitors of HIV-1 reverse transcriptase.[1] They bind to a specific, allosteric site on the p66 subunit of the enzyme, known as the NNRTI binding pocket. This binding event does not compete with the nucleoside triphosphates but instead distorts the enzyme's structure, reducing its flexibility and catalytic efficiency. This ultimately prevents the polymerization of viral DNA, a critical step in the HIV-1 life cycle. Notably, these inhibitors are not active against HIV-2 RT due to differences in the binding pocket structure.
Figure 1. Mechanism of action of first-generation NNRTIs.
Comparative Efficacy
The in vitro efficacy of NNRTIs is typically measured by their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) against HIV-1 replication in cell culture. While direct comparative studies are limited, data from various sources provide an overview of their relative potencies. It's important to note that these values can vary depending on the cell type and virus strain used in the assay.
| Drug | IC50 (nM) | EC50 (nM) | Cell Line/Virus Strain |
| This compound | ~740 (median) | Data not readily available | Clinical Isolates |
| Nevirapine | 10 - 100 | 14 - 80 | Various |
| Delavirdine | 30 - 100 | 11 - 50 | Various |
| Efavirenz | 1.7 - 7 | 1.5 - 3.1 | Various |
Note: Values are approximate and compiled from multiple sources for illustrative purposes. Direct comparison should be made from head-to-head studies.
Resistance Profiles
A major limitation of first-generation NNRTIs is their low genetic barrier to resistance. A single amino acid substitution in the NNRTI binding pocket can lead to high-level resistance. The most common mutations include K103N and Y181C.[1][2][3] The K103N mutation confers broad cross-resistance to Nevirapine, Delavirdine, and Efavirenz.[1][3][4] The Y181C mutation is primarily selected by Nevirapine and Delavirdine and confers high-level resistance to these drugs, with a lesser impact on Efavirenz susceptibility.[3] While specific fold-resistance data for this compound is less documented due to its discontinued development, early studies indicated that resistance could emerge rapidly with monotherapy.[2]
| Mutation | This compound Fold Change | Nevirapine Fold Change | Delavirdine Fold Change | Efavirenz Fold Change |
| K103N | Data not readily available | ~50-100 | ~27-50 | ~20-58 |
| Y181C | Data not readily available | ~50-100 | ~50-100 | ~2-3 |
Note: Fold change indicates the increase in IC50 or EC50 required to inhibit the mutant virus compared to the wild-type virus.[2][3][4]
Comparative Pharmacokinetics
The pharmacokinetic properties of first-generation NNRTIs show considerable variability, impacting their dosing schedules and potential for drug-drug interactions. All are metabolized by the cytochrome P450 (CYP) enzyme system, leading to significant interactions with other drugs.
| Parameter | This compound | Nevirapine | Delavirdine | Efavirenz |
| Bioavailability | Variable | >90% | ~85% | ~40-45% |
| Protein Binding | >98% | ~60% | >98% | >99% |
| Half-life (t1/2) | ~2-5 hours | 25-30 hours | ~5.8 hours | 40-55 hours |
| Metabolism | CYP3A4, CYP2D6 | CYP3A4, CYP2B6 | CYP3A4 | CYP3A4, CYP2B6 |
| Elimination | Feces and Urine | Primarily Urine | Feces and Urine | Feces and Urine |
Data compiled from multiple sources.[5][6][7]
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.
Materials:
-
Purified recombinant HIV-1 RT
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (this compound, Nevirapine, Delavirdine, Efavirenz) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microcentrifuge tube, combine the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.
-
Add the test compound dilution or DMSO (for control).
-
Initiate the reaction by adding the purified HIV-1 RT.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding ice-cold TCA.
-
Precipitate the newly synthesized DNA on ice.
-
Collect the precipitated DNA by filtering the mixture through glass fiber filters.
-
Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Figure 2. Workflow for HIV-1 Reverse Transcriptase Inhibition Assay.
HIV-1 Replication Assay (Cell-Based)
This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.
Materials:
-
Susceptible cell line (e.g., MT-4, PM1)
-
HIV-1 laboratory strain (e.g., NL4-3)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Test compounds (this compound, Nevirapine, Delavirdine, Efavirenz)
-
p24 antigen ELISA kit or a reporter gene assay system (e.g., luciferase)
-
96-well cell culture plates
Procedure:
-
Seed the susceptible cells into a 96-well plate.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add the compound dilutions to the cells and incubate for a short period (e.g., 1-2 hours).
-
Infect the cells with a known amount of HIV-1.
-
Incubate the infected cells for a period of time that allows for multiple rounds of replication (e.g., 3-5 days).
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of viral replication by measuring the p24 antigen concentration in the supernatant using an ELISA kit, or by measuring the activity of a reporter gene if a reporter virus was used.
-
Calculate the percentage of inhibition for each compound concentration and determine the EC50 value.
Figure 3. Workflow for HIV-1 Replication Assay.
Conclusion
The first-generation NNRTIs were instrumental in establishing a key therapeutic target for HIV-1. While this compound's clinical development was halted, its study contributed to the broader understanding of NNRTI pharmacology.[8] Nevirapine, Delavirdine, and Efavirenz each offered distinct clinical profiles, but all were ultimately limited by a low barrier to resistance. This comparative analysis highlights the evolution of NNRTI development and underscores the critical importance of overcoming resistance in the design of subsequent generations of antiretroviral agents. The experimental protocols provided serve as a foundation for the continued evaluation of novel reverse transcriptase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanistic Study of Common Non-Nucleoside Reverse Transcriptase Inhibitor-Resistant Mutations with K103N and Y181C Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. HIV Drug Resistance Database [hivdb.stanford.edu]
- 5. Clinical pharmacokinetics of non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-nucleoside reverse transcriptase inhibitors: a review on pharmacokinetics, pharmacodynamics, safety and tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nevirapine and efavirenz pharmacokinetics and covariate analysis in the 2NN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, tolerance, and efficacy of this compound in asymptomatic human immunodeficiency virus-infected individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Atevirdine Binding to HIV-1 Reverse Transcriptase Mutants
Atevirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a subject of research in the quest for effective HIV-1 therapies. Understanding its interaction with the viral reverse transcriptase (RT) enzyme, particularly in the context of drug resistance mutations, is crucial for evaluating its clinical potential and for the development of next-generation inhibitors. This guide provides a structural and quantitative comparison of this compound's binding to wild-type and mutant HIV-1 RT, juxtaposed with other key NNRTIs.
The emergence of drug-resistant HIV-1 strains poses a significant challenge to long-term therapeutic success. For NNRTIs, this resistance is often conferred by single amino acid substitutions in the NNRTI binding pocket of the RT enzyme. These mutations can alter the pocket's size, shape, and polarity, thereby reducing the binding affinity of the inhibitor.
Quantitative Comparison of NNRTI Susceptibility
The following table summarizes the in vitro susceptibility of various HIV-1 RT mutants to this compound and other first-generation NNRTIs. The data is presented as the concentration of the drug required to inhibit viral replication by 50% (IC50). An increase in the IC50 value for a mutant strain compared to the wild-type (WT) indicates reduced susceptibility or resistance.
| HIV-1 RT Mutant | This compound (Fold Change in IC50) | Nevirapine (Fold Change in IC50) | Delavirdine (Fold Change in IC50) | Efavirenz (Fold Change in IC50) |
| Wild-Type | 1.0 | 1.0 | 1.0 | 1.0 |
| V106A | Resistant (cross-resistant to Delavirdine and Nevirapine)[1] | - | - | - |
| K103N | Resistant[2] | High-level resistance[3] | High-level resistance[4] | High-level resistance[3] |
| Y181C | Resistant[2] | High-level resistance[3] | High-level resistance[4] | Low-level cross-resistance[3] |
| P236L | - | - | Resistant (hypersensitive to other NNRTIs)[4] | - |
Structural Insights into this compound Binding and Resistance
While a crystal structure of this compound in complex with HIV-1 RT is not publicly available, its mechanism of action and resistance can be inferred from studies on its analogue, Delavirdine, and the known resistance mutations. NNRTIs bind to a hydrophobic pocket located approximately 10 Å from the polymerase active site of the p66 subunit of RT[5]. This binding induces a conformational change that allosterically inhibits the enzyme's function.
Key Resistance Mutations for this compound:
-
V106A: In vitro studies have shown that HIV-1 variants resistant to this compound can emerge with a mutation at codon 106[1]. This mutation is located within the NNRTI binding pocket and likely sterically hinders the binding of this compound. The this compound-resistant isolate with the V106A mutation also exhibited cross-resistance to Delavirdine and Nevirapine, suggesting a similar binding orientation for these drugs within the pocket[1].
-
K103N and Y181C: Clinical trials involving this compound monotherapy revealed that the most commonly associated resistance mutations were K103N and Y181C[2]. These are well-characterized NNRTI resistance mutations. The K103N mutation is located at the entrance of the binding pocket and is thought to restrict access for the inhibitor. The Y181C mutation, located deeper within the pocket, removes a critical pi-stacking interaction that is important for the binding of many NNRTIs.
The following diagram illustrates the logical relationship between this compound and the development of resistance mutations in HIV-1 RT.
Caption: Logical flow of this compound action and the emergence of resistance.
Experimental Protocols
The determination of IC50 values for NNRTIs against HIV-1 RT mutants is a critical experimental procedure. Below is a generalized protocol synthesized from established methodologies.
HIV-1 Reverse Transcriptase Inhibition Assay Protocol
This protocol outlines the steps for determining the in vitro susceptibility of HIV-1 to NNRTIs using a cell-based assay.
1. Cell Culture and Virus Stocks:
- Maintain a suitable host cell line (e.g., MT-4, PM1) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Prepare high-titer stocks of wild-type and mutant HIV-1 strains. The viral titer is typically determined by measuring the p24 antigen concentration or by a TCID50 (50% tissue culture infectious dose) assay.
2. Drug Preparation:
- Prepare a stock solution of the NNRTI (e.g., this compound) in a suitable solvent like dimethyl sulfoxide (DMSO).
- Perform serial dilutions of the drug stock in culture medium to achieve a range of final concentrations for the assay.
3. Susceptibility Assay:
- Seed the host cells into a 96-well microtiter plate.
- Add the serially diluted NNRTI to the wells.
- Infect the cells with a standardized amount of the wild-type or mutant HIV-1 virus stock.
- Include control wells with cells and virus but no drug (virus control) and cells only (cell control).
- Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a period of 3-7 days.
4. Measurement of Viral Replication:
- After the incubation period, quantify the extent of viral replication in each well. Common methods include:
- p24 Antigen ELISA: Measures the concentration of the viral p24 capsid protein in the culture supernatant.
- Reverse Transcriptase Activity Assay: Measures the activity of the RT enzyme in the culture supernatant.
- Luciferase Reporter Assay: If using a reporter virus, measure the luciferase activity in the cell lysates.
5. Data Analysis:
- Calculate the percentage of viral inhibition for each drug concentration relative to the virus control.
- Plot the percentage of inhibition against the drug concentration (log scale).
- Determine the IC50 value, which is the drug concentration that causes a 50% reduction in viral replication, by non-linear regression analysis.
- The fold change in resistance is calculated by dividing the IC50 for the mutant virus by the IC50 for the wild-type virus.
The following diagram illustrates the general workflow for determining NNRTI susceptibility.
Caption: Workflow for determining the IC50 of NNRTIs against HIV-1.
Conclusion
The available data indicates that this compound, like other first-generation NNRTIs, is susceptible to the development of resistance through specific mutations within the HIV-1 reverse transcriptase. The key mutations identified in vitro and in clinical settings, namely V106A, K103N, and Y181C, significantly reduce the drug's efficacy. The cross-resistance observed with other NNRTIs highlights the challenges in combating the adaptable nature of HIV-1. Further structural studies on this compound-RT complexes and more extensive quantitative analysis of its activity against a broader panel of NNRTI-resistant mutants are necessary to fully elucidate its resistance profile and guide the design of more robust future inhibitors.
References
- 1. In-vitro selection of HIV-1 variants resistant to non-nucleoside reverse transcriptase inhibitors in monocyte-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of this compound mesylate (U-87201E) monotherapy in HIV-1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iasusa.org [iasusa.org]
- 4. hivdb.stanford.edu [hivdb.stanford.edu]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Atevirdine and Second-Generation NNRTIs in HIV-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Atevirdine, a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), and second-generation NNRTIs, such as etravirine and rilpivirine. The focus is on their respective performance, supported by experimental data, to inform research and drug development in the field of antiretroviral therapy.
Mechanism of Action
Both this compound and second-generation NNRTIs target the HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. They are allosteric inhibitors, binding to a hydrophobic pocket near the enzyme's active site. This binding induces a conformational change in the RT, inhibiting its function and preventing the conversion of viral RNA to DNA.[1][2][3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs do not require intracellular phosphorylation to become active.[1]
Second-generation NNRTIs, however, were specifically designed to have a higher genetic barrier to resistance.[4] They exhibit greater conformational flexibility, allowing them to bind effectively to RT enzymes that have developed mutations conferring resistance to first-generation agents like this compound.[5]
Comparative Efficacy and Potency
Direct head-to-head clinical trials comparing this compound with second-generation NNRTIs are scarce, as this compound's development did not progress as far as later generation drugs. However, by comparing their performance against wild-type and resistant HIV-1 strains in vitro and their outcomes in separate clinical trials, a comparative picture emerges.
Table 1: In Vitro Antiviral Activity
| Compound | Virus Strain | IC50 (nM) | Fold Change in IC50 (vs. Wild-Type) |
| This compound | Wild-Type | Data not available in direct comparison | - |
| K103N Mutant | Expected high resistance | High | |
| Y181C Mutant | Expected high resistance | High | |
| Etravirine | Wild-Type | ~1-5 | - |
| K103N Mutant | Remains active | Low | |
| Y181C Mutant | Remains active | Low | |
| Rilpivirine | Wild-Type | ~0.063 | - |
| K103N Mutant | Remains active | Low | |
| Y181C Mutant | Remains active | Low |
Table 2: Clinical Trial Outcomes
| Drug | Patient Population | Dosage | Median Viral Load Reduction (log10 copies/mL) | Proportion Achieving Undetectable Viral Load (<50 copies/mL) |
| This compound | Treatment-naïve (in combination with Zidovudine) | Dose-adjusted | Not statistically significant in monotherapy studies[6][7] | 47% showed increased CD4 counts (viral load data limited)[7] |
| Etravirine | Treatment-experienced with NNRTI resistance | 200 mg twice daily | ~1.04 - 1.18 | 61% at 48 weeks[2][8] |
| Rilpivirine | Treatment-naïve (vs. Efavirenz) | 25 mg once daily | Non-inferior to Efavirenz | 90% (in patients with baseline viral load ≤100,000 copies/mL)[9] |
| Rilpivirine (long-acting injectable with Cabotegravir) | Treatment-experienced, virologically suppressed | Monthly or every 2 months | Maintained suppression | 94% remained <50 copies/mL[10] |
Resistance Profiles
A major limitation of first-generation NNRTIs like this compound is the low genetic barrier to resistance. A single amino acid mutation in the NNRTI-binding pocket can lead to high-level resistance.[11] Common mutations include K103N and Y181C, which confer broad cross-resistance to other first-generation NNRTIs.[11][12]
Second-generation NNRTIs were developed to overcome this challenge. Their flexible structure allows them to maintain binding affinity to RT enzymes harboring these mutations.[5][13] While resistance to second-generation NNRTIs can still emerge, it typically requires the accumulation of multiple mutations.[14]
Pharmacokinetics
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Etravirine | Rilpivirine |
| Bioavailability | Considerable interpatient variability[7] | Increased with food (~50%)[4] | pH-dependent, increased with food[4] |
| Protein Binding | Data not specified | >99%[4] | ~99.7% |
| Metabolism | Data not specified | CYP3A4, CYP2C9, CYP2C19[15] | CYP3A4 |
| Half-life | Variable | ~41 hours[4] | ~50 hours[4] |
| Dosing | Every 8 hours[7] | 200 mg twice daily[4] | 25 mg once daily[4] |
Experimental Protocols
Reverse Transcriptase (RT) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, KCl, and MgCl2. To this, a template-primer (e.g., poly(rA)-oligo(dT)), a labeled deoxynucleotide triphosphate (e.g., [³H]TTP), and the test compound at various concentrations are added.[16]
-
Enzyme Addition: The reaction is initiated by adding purified recombinant HIV-1 RT.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 20-60 minutes) to allow for DNA synthesis.[16]
-
Quenching: The reaction is stopped by adding a quenching agent like EDTA.[16]
-
Detection: The amount of newly synthesized DNA is quantified. This can be achieved through methods such as:
-
Scintillation Proximity Assay (SPA): If a biotinylated primer and radiolabeled nucleotide are used, streptavidin-coated SPA beads are added. The proximity of the incorporated radiolabel to the bead generates a light signal that is measured by a scintillation counter.[16]
-
Colorimetric Assay: An ELISA-based method where the newly synthesized DNA is labeled with a molecule (e.g., digoxigenin) that can be detected by an antibody conjugated to an enzyme (e.g., horseradish peroxidase), leading to a color change that is measured spectrophotometrically.[17]
-
Real-Time Quantitative PCR (RT-qPCR): The amount of synthesized cDNA is quantified using real-time PCR with a specific RNA template.[18]
-
-
Data Analysis: The concentration of the compound that inhibits RT activity by 50% (IC50) is calculated from the dose-response curve.
Cell-Based Antiviral Assay
This assay determines the ability of a compound to inhibit HIV-1 replication in a cellular context.
Methodology:
-
Cell Culture: Susceptible host cells (e.g., T-cell lines like MT-2 or CEM-SS, or peripheral blood mononuclear cells - PBMCs) are cultured.[19][20]
-
Infection: The cells are infected with a laboratory-adapted or clinical isolate of HIV-1.
-
Compound Treatment: The infected cells are then treated with the test compound at various concentrations.
-
Incubation: The treated, infected cells are incubated for a period of several days to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured by one of the following methods:
-
p24 Antigen ELISA: The amount of the viral core protein p24 in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).[19]
-
Reverse Transcriptase Activity Assay: The level of RT activity in the supernatant is measured as an indicator of viral particle production.[19]
-
Reporter Gene Assay: If a reporter virus (e.g., expressing luciferase or β-galactosidase) is used, the activity of the reporter gene is measured, which correlates with the level of viral gene expression.[21]
-
Cytopathic Effect (CPE) Assay: The ability of the compound to protect cells from the virus-induced cell death is assessed, often by measuring cell viability using a dye like MTT.
-
-
Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is determined from the dose-response curve. Cytotoxicity of the compound is also assessed in parallel on uninfected cells to determine the therapeutic index (CC50/EC50).
Visualizations
Caption: Mechanism of action of NNRTIs.
Caption: NNRTI resistance and the advantage of second-generation agents.
Caption: Experimental workflow for evaluating NNRTI efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Etravirine and rilpivirine: nonnucleoside reverse transcriptase inhibitors with activity against human immunodeficiency virus type 1 strains resistant to previous nonnucleoside agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Non-nucleoside reverse transcriptase inhibitors: a review on pharmacokinetics, pharmacodynamics, safety and tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational plasticity of the NNRTI-binding pocket in HIV-1 reverse transcriptase - A fluorine NMR study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, tolerance, and efficacy of this compound in asymptomatic human immunodeficiency virus-infected individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I study of this compound, a nonnucleoside reverse transcriptase inhibitor, in combination with zidovudine for human immunodeficiency virus type 1 infection. ACTG 199 Study Team - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of raltegravir, etravirine and darunavir/ritonavir for treatment-experienced HIV patients from a non-urban clinic population in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rilpivirine vs. efavirenz in HIV-1 patients with baseline viral load 100,000 copies/ml or less: week 48 phase III analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Molecular Dynamics Study of HIV-1 RT-DNA-Nevirapine Complexes Explains NNRTI Inhibition, and Resistance by Connection Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Etravirine and Rilpivirine Drug Resistance Among HIV-1 Subtype C Infected Children Failing Non-Nucleoside Reverse Transcriptase Inhibitor-Based Regimens in South India - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. HIV Antiviral Services - RetroVirox, Inc. [retrovirox.com]
- 20. pubcompare.ai [pubcompare.ai]
- 21. In Vitro and In Silico Antiviral Activity of Di-Halogenated Compounds Derived from L-Tyrosine against Human Immunodeficiency Virus 1 (HIV-1) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of Atevirdine and Nevirapine: A Comparative Guide for Researchers
In the landscape of early non-nucleoside reverse transcriptase inhibitors (NNRTIs), Atevirdine and Nevirapine emerged as significant contenders in the fight against Human Immunodeficiency Virus Type 1 (HIV-1). This guide provides a detailed, objective comparison of these two compounds, drawing upon available preclinical and clinical data. The information is tailored for researchers, scientists, and drug development professionals, offering insights into their mechanisms of action, in vitro efficacy, resistance profiles, and clinical outcomes.
Mechanism of Action: Targeting the HIV-1 Reverse Transcriptase
Both this compound and Nevirapine are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They share a common mechanism of action by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme.[1] This binding is non-competitive with respect to the nucleoside triphosphates, inducing a conformational change in the enzyme that distorts the active site and ultimately inhibits DNA synthesis, a crucial step in the viral replication cycle.[1][2]
The binding site is located near tyrosine residues at positions 181 and 188, which are critical for the interaction between the enzyme and these inhibitors.[1] Alterations in these amino acid residues can significantly reduce the sensitivity of the enzyme to NNRTIs.[1]
In Vitro Efficacy: A Quantitative Comparison
The in vitro potency of this compound and Nevirapine has been evaluated in various cell culture systems. The 50% inhibitory concentration (IC50), a measure of drug potency, provides a quantitative basis for comparison.
| Compound | HIV-1 Strain/Isolate | IC50 | Reference |
| This compound | Clinical Isolates | 0.06 - 1.60 µM (median 0.74 µM) | [3] |
| Nevirapine | Wild-Type HIV-1 | 40 nM (0.04 µM) | [1][2] |
| Wild-Type HIV-1 | 84 nM (in enzyme assays) | [1][2] | |
| AZT-Resistant HIV-1 | 27 ± 1 nM | [4] | |
| Wild-Type HIV-1 | 36 ± 17 nM | [4] | |
| Wild-Type HIV-1 | 0.540 µM | [5] |
Note: IC50 values can vary depending on the specific viral strain, cell line, and experimental conditions used.
Based on the available data, Nevirapine generally exhibits a lower IC50 value against wild-type HIV-1 in cell culture compared to the median IC50 of this compound against a range of clinical isolates. This suggests that Nevirapine may be more potent in vitro.
Resistance Profile: A Major Hurdle
A significant challenge with early NNRTIs like this compound and Nevirapine is the rapid development of drug resistance.[6][7] A single amino acid substitution in the reverse transcriptase gene can be sufficient to confer high-level resistance.[8]
Common Resistance Mutations:
| Drug | Associated Mutations | References |
| This compound | Information on specific resistance mutations is less extensively documented in the provided search results. However, cross-resistance with other NNRTIs is a known phenomenon. | |
| Nevirapine | K103N, Y181C, G190A, Y188L, V106A, V108I, Y188C, G190S, M230L, K101E, H221Y, A98G, E138A | [6][8][9][10] |
The emergence of resistance is a critical factor limiting the long-term efficacy of these drugs when used as monotherapy.[6][7][11] Combination therapy with other antiretroviral agents is the standard of care to suppress viral replication and delay the development of resistance.[7] Studies have shown that the pattern of mutations can be altered when Nevirapine is co-administered with other reverse transcriptase inhibitors like Zidovudine (AZT).[6]
Clinical Efficacy and Safety: A Look at the Trial Data
This compound:
Early clinical trials of this compound, often in combination with other antiretrovirals like Zidovudine, showed some promise.
-
In a Phase I study of this compound in combination with AZT, 47% of patients showed an increase in CD4 counts of at least 50 cells/mm³ over a four-week period.[7][12]
-
After 24 weeks of therapy, HIV isolates from 8 of 13 patients remained sensitive to this compound in vitro.[7]
-
A pilot study in patients with AIDS dementia complex suggested potential efficacy, with four out of five patients who completed the 12-week trial showing a positive response based on neurological and neuropsychological assessments.[13]
-
Commonly reported side effects included rash, fever, malaise, hepatitis, anxiety, intermittent diarrhea, and fatigue.[7][12][13]
Nevirapine:
Nevirapine has been more extensively studied in clinical trials, both as part of initial and subsequent treatment regimens.
-
In combination with Zidovudine and Didanosine, Nevirapine led to greater decreases in viral load and increases in CD4 cell counts compared to the two-drug regimen alone.[16]
-
A large, randomized trial (the 2NN Study) compared Nevirapine and Efavirenz (another NNRTI) in combination with Stavudine and Lamivudine. The study found similar efficacy between Nevirapine (twice daily) and Efavirenz in terms of treatment failure rates and virological suppression at 48 weeks.[17][18]
-
The most common treatment-limiting side effect of Nevirapine is rash, which can be severe.[16]
Experimental Protocols
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay is fundamental to determining the in vitro efficacy of NNRTIs.
Objective: To measure the 50% inhibitory concentration (IC50) of a compound against HIV-1 RT activity.
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), deoxyribonucleoside triphosphates (dNTPs, including a labeled dNTP such as ³H-dTTP or a fluorescent analog), and a suitable buffer with MgCl₂.
-
Enzyme and Inhibitor Addition: Recombinant HIV-1 reverse transcriptase and varying concentrations of the test compound (this compound or Nevirapine) are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated, typically using trichloroacetic acid (TCA).
-
Quantification: The amount of incorporated labeled dNTP is quantified using a scintillation counter (for radioactivity) or a fluorescence plate reader.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-drug control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
p24 Antigen Capture ELISA
This assay is used to quantify the amount of HIV-1 p24 antigen in cell culture supernatants, which serves as a marker for viral replication.
Objective: To determine the effect of a compound on HIV-1 replication in cell culture.
General Protocol:
-
Cell Culture: Susceptible host cells (e.g., MT-4 cells, peripheral blood mononuclear cells) are infected with HIV-1 in the presence of varying concentrations of the test compound.
-
Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.
-
ELISA Procedure:
-
A microtiter plate is coated with a capture antibody specific for HIV-1 p24 antigen.
-
The collected culture supernatants and a series of p24 antigen standards are added to the wells.
-
After incubation and washing, a detector antibody (often biotinylated) is added, followed by a streptavidin-enzyme conjugate (e.g., horseradish peroxidase).
-
A substrate is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.
-
-
Data Analysis: The concentration of p24 antigen in the samples is determined by comparison to the standard curve. The IC50 value for inhibition of viral replication is calculated.
Visualizations
Signaling Pathway: NNRTI Mechanism of Action
Caption: Mechanism of action of this compound and Nevirapine.
Experimental Workflow: HIV Drug Resistance Testing
Caption: Workflow for HIV drug resistance genotyping.
Conclusion
Both this compound and Nevirapine represent important early developments in the class of NNRTIs. While Nevirapine appears to have greater in vitro potency and has been more extensively studied clinically, both drugs face the significant challenge of rapid resistance development when used as monotherapy. The data underscores the critical importance of combination antiretroviral therapy in the management of HIV-1 infection. For researchers, the distinct resistance profiles and chemical structures of these compounds continue to provide valuable insights for the design of next-generation NNRTIs with improved efficacy and resistance barriers. This comparative guide, based on the available scientific literature, serves as a foundational resource for further investigation and drug development efforts in this critical therapeutic area.
References
- 1. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of human immunodeficiency virus type 1 replication in vitro by the bisheteroarylpiperazine this compound (U-87201E) in combination with zidovudine or didanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of RNase H Inhibitors and Nevirapine on the Susceptibility of HIV-1 to AZT and 3TC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nevirapine resistance mutations of human immunodeficiency virus type 1 selected during therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jwatch.org [jwatch.org]
- 8. Nevirapine | aidsmap [aidsmap.com]
- 9. Identification of Drug Resistant Mutations in HIV-1 CRF07_BC Variants Selected by Nevirapine In Vitro | PLOS One [journals.plos.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Safety, tolerance, and efficacy of this compound in asymptomatic human immunodeficiency virus-infected individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. Pilot study of the efficacy of this compound in the treatment of AIDS dementia complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.rug.nl [research.rug.nl]
- 15. journals.asm.org [journals.asm.org]
- 16. Nevirapine, zidovudine, and didanosine compared with zidovudine and didanosine in patients with HIV-1 infection. A randomized, double-blind, placebo-controlled trial. National Institute of Allergy and Infectious Diseases AIDS Clinical Trials Group Protocol 241 Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The nonnucleoside reverse transcriptase inhibitors efavirenz and nevirapine in the treatment of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of first-line antiretroviral therapy with regimens including nevirapine, efavirenz, or both drugs, plus stavudine and lamivudine: a randomised open-label trial, the 2NN Study - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Docking of Atevirdine and Other Reverse Transcriptase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 RT, known as the NNRTI binding pocket (NNIBP).[1] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a crucial step in the HIV life cycle.[2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs do not require intracellular phosphorylation to become active.[2]
Comparative Docking Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The strength of this interaction is often quantified by a docking score or binding energy, with more negative values typically indicating a stronger binding affinity.
While specific in silico docking studies detailing the binding energy of Atevirdine were not identified in the conducted research, numerous studies have reported the docking scores for other NNRTIs. It is important to note that a direct comparison of these values across different studies can be challenging due to variations in the specific crystal structure of the RT enzyme used (identified by a PDB ID), the docking software, and the computational parameters employed.
The following table summarizes a collection of docking scores for various NNRTIs against different HIV-1 RT structures as reported in the literature.
| Inhibitor | PDB ID of HIV-1 RT | Docking Score (kcal/mol) | Reference |
| Nevirapine | 1JLB | -9.5 | [3] |
| Efavirenz | 1JLB | -9.3 | [3] |
| Delavirdine | 1REV | -6.85 | [4] |
| Rilpivirine | 3BGR | -8.7 | [3] |
| Dapivirine | 3BGR | -9.3 | [3] |
| Doravirine | 1KLM | -8.6 | [3] |
Note: The docking scores presented are for illustrative purposes and are not part of a single, direct comparative study including this compound. The variation in PDB IDs indicates that different crystal structures of the HIV-1 RT were used in these separate studies.
Experimental Protocols: A Generalized In Silico Docking Workflow
The following outlines a typical workflow for performing in silico molecular docking studies of NNRTIs against HIV-1 RT, as synthesized from various research articles.
Preparation of the Receptor (HIV-1 Reverse Transcriptase)
-
Retrieval of Protein Structure: The three-dimensional crystal structure of HIV-1 RT is obtained from a protein structure database such as the Protein Data Bank (PDB). Different PDB entries may represent wild-type or mutant forms of the enzyme, and may have a co-crystallized ligand.
-
Protein Preparation: The downloaded protein structure is prepared for docking. This typically involves removing water molecules, heteroatoms (except for essential cofactors), and any existing ligands from the binding site. Hydrogen atoms are added to the protein, and charges are assigned using a force field like AMBER or CHARMm.[3][5]
Preparation of the Ligand (NNRTI)
-
Ligand Structure Generation: The 2D or 3D structure of the NNRTI, such as this compound, is drawn using chemical drawing software or retrieved from a chemical database like PubChem.[6]
-
Ligand Optimization: The ligand's geometry is optimized to find its lowest energy conformation. This is often done using quantum mechanical or molecular mechanics methods. Hydrogens are added, and charges are assigned to the ligand atoms.[3]
Molecular Docking
-
Grid Generation: A grid box is defined around the NNRTI binding pocket of the HIV-1 RT. This grid defines the search space for the docking algorithm.[7]
-
Docking Simulation: A docking program (e.g., AutoDock, GOLD, Molegro Virtual Docker) is used to explore the possible binding poses of the ligand within the defined grid.[3][8][9] The program calculates the binding energy or docking score for each pose.
-
Pose Selection and Analysis: The docking results are analyzed to identify the most favorable binding pose, which is typically the one with the lowest binding energy. The interactions between the ligand and the amino acid residues in the binding pocket (e.g., hydrogen bonds, hydrophobic interactions) are then examined.[8]
Visualizing the NNRTI Mechanism and Docking Workflow
To better understand the concepts discussed, the following diagrams illustrate the mechanism of NNRTI action and a typical in silico docking workflow.
NNRTI Mechanism of Action
In Silico Docking Workflow
References
- 1. Anti-HIV Drug Development Through Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efavirenz or nevirapine in three‐drug combination therapy with two nucleoside or nucleotide‐reverse transcriptase inhibitors for initial treatment of HIV infection in antiretroviral‐naïve individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Molecular Docking for the Development of Improved HIV-1 Reverse Transcriptase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-silico Studies Show Potent Inhibition of HIV-1 Reverse Transcriptase Activity by a Herbal Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound | C21H25N5O2 | CID 60848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bioinformation.net [bioinformation.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacokinetics of Atevirdine and Delavirdine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacokinetic profiles of two non-nucleoside reverse transcriptase inhibitors (NNRTIs), Atevirdine and Delavirdine. Both drugs were developed for the treatment of HIV-1 infection. This document summarizes key pharmacokinetic data, outlines the experimental methodologies used to obtain this data, and visualizes the metabolic pathways involved.
Executive Summary
This compound and Delavirdine, both bisheteroarylpiperazine NNRTIs, exhibit distinct pharmacokinetic characteristics. Delavirdine has been more extensively studied, with a well-documented profile of rapid absorption, high protein binding, and significant metabolism by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[1][2] This leads to a high potential for drug-drug interactions.[3][4][5] this compound also undergoes rapid absorption and is metabolized by CYP3A, but its pharmacokinetic data shows considerable interpatient variability.[6][7][8][9] While both drugs inhibit HIV-1 reverse transcriptase by binding to a non-catalytic site, their differing interactions with metabolic enzymes have significant implications for their clinical use and co-administration with other therapeutic agents.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for this compound and Delavirdine, compiled from various clinical and preclinical studies.
| Pharmacokinetic Parameter | This compound | Delavirdine |
| Absorption | ||
| Time to Peak (Tmax) | ~0.5 - 1.0 hours[6] | ~1.0 - 2.0 hours[10] |
| Bioavailability | pH-dependent; reduced by increased gastric pH[11] | Rapidly absorbed; absorption reduced by gastric hypoacidity (pH > 3)[2] |
| Food Effect | Not specified in available data | Not appreciably affected by food[3] |
| Distribution | ||
| Protein Binding | Not specified in available data | ~98%, primarily to albumin[1][2] |
| Volume of Distribution | Not specified in available data | Not Available[1] |
| CSF Penetration | Effectively crossed the blood-brain barrier in rats[7] | 0.4% of plasma concentration[12] |
| Metabolism | ||
| Primary Metabolic Pathway | N-deethylation, O-demethylation, hydroxylation[7] | Extensively converted to inactive metabolites by CYP3A[1][13] |
| Primary Metabolizing Enzyme | Cytochrome P450 3A (implicated)[7] | Cytochrome P450 3A4 (primary), also CYP2D6 (minor)[1][5][14] |
| Active Metabolites | Principal metabolite U-89255 identified[6] | Inactive metabolites[1] |
| Excretion | ||
| Route of Elimination | Primarily metabolic; <2% excreted unchanged at low doses[7] | Primarily as metabolites in urine and feces[2] |
| Half-life (t½) | Not specified in available data | ~5.8 hours[1][15] |
| Clearance | Tended to increase with dose, but not statistically significant[6] | Renal clearance is a minor route for the parent drug[10] |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from studies employing standardized methodologies. Below are detailed descriptions of the key experimental protocols cited.
Pharmacokinetic Study in HIV-Infected Patients (this compound)
-
Study Design: A double-blind, escalating single-dose study was conducted in asymptomatic HIV-seropositive male patients.[6] Each participant received a single oral dose of this compound mesylate (400, 800, 1,200, or 1,600 mg) and a placebo, separated by a 1 to 3-week interval.[6]
-
Sample Collection: Blood samples were collected at pre-dose and various intervals post-administration to determine the serum concentrations of this compound and its principal metabolite.[6]
-
Analytical Method: The concentrations of this compound and its metabolite (U-89255) in serum were quantified using a validated high-performance liquid chromatography (HPLC) method.[6]
-
Pharmacokinetic Analysis: Non-compartmental methods were used to calculate key pharmacokinetic parameters from the serum concentration-time data.
Pharmacokinetic and Drug Interaction Studies (Delavirdine)
-
Study Design: Multiple studies have been conducted, including single-dose, multiple-dose, and crossover study designs in healthy volunteers and HIV-infected patients to evaluate the pharmacokinetics of delavirdine and its interaction with other drugs.[16][17][18][19][20]
-
Sample Collection: Serial blood samples were collected over a specified period after drug administration.[19] Plasma was separated for drug concentration analysis.
-
Analytical Method: Plasma concentrations of delavirdine and its metabolites were determined using validated reversed-phase HPLC methods.[19]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental methods from the plasma concentration-time data.[16] Statistical analyses, such as paired t-tests or Wilcoxon rank-sum tests, were employed to assess the significance of differences in pharmacokinetic parameters under various conditions (e.g., co-administration with other drugs).[16]
Metabolic Pathways and Interactions
The metabolism of both this compound and Delavirdine is primarily mediated by the cytochrome P450 enzyme system, which is a critical determinant of their drug interaction profiles.
Metabolism of this compound and Delavirdine
The following diagram illustrates the central role of CYP3A4 in the metabolism of both drugs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Delavirdine | Oncohema Key [oncohemakey.com]
- 3. Delavirdine: clinical pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delavirdine - Wikipedia [en.wikipedia.org]
- 5. Side Effects of Rescriptor (delavirdine): Interactions & Warnings [medicinenet.com]
- 6. Safety, tolerance, and pharmacokinetics of this compound mesylate (U-87201E) in asymptomatic human immunodeficiency virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Absorption, distribution, metabolism, and excretion of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concentration-targeted phase I trials of this compound mesylate in patients with HIV infection: dosage requirements and pharmacokinetic studies. The ACTG 187 and 199 study teams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I study of this compound, a nonnucleoside reverse transcriptase inhibitor, in combination with zidovudine for human immunodeficiency virus type 1 infection. ACTG 199 Study Team - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Didanosine reduces this compound absorption in subjects with human immunodeficiency virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Delavirdine | C22H28N6O3S | CID 5625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Rescriptor (Delavirdine Mesylate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 15. m.youtube.com [m.youtube.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Multiple-Dose Pharmacokinetics of Delavirdine Mesylate and Didanosine in HIV-Infected Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Single-dose pharmacokinetics of delavirdine mesylate and didanosine in patients with human immunodeficiency virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic study of the interaction between rifabutin and delavirdine mesylate in HIV-1 infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Single-dose pharmacokinetics of delavirdine mesylate and didanosine in patients with human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Atevirdine Analogues for Enhanced Anti-HIV Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Atevirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), with next-generation (alkylamino)piperidine-containing bis(heteroaryl)piperazines (AAP-BHAPs) designed to overcome resistance. The data presented is derived from studies focused on developing NNRTIs with a broader spectrum of activity against wild-type and resistant strains of HIV-1.
Data Presentation: this compound vs. Next-Generation Analogues
The following table summarizes the anti-HIV-1 activity and cytotoxicity of this compound and three leading AAP-BHAP analogues. The data highlights the improved potency of the analogues against both wild-type and, critically, NNRTI-resistant strains of HIV-1.
| Compound | Target HIV-1 Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Wild-Type (WT) | Data not available in the primary comparative study | >100 | N/A |
| Analogue 7 | Wild-Type (WT) | 0.015 | >100 | >6667 |
| Y181C Mutant | 0.030 | >100 | >3333 | |
| P236L Mutant | 0.025 | >100 | >4000 | |
| Analogue 15 | Wild-Type (WT) | 0.008 | >100 | >12500 |
| Y181C Mutant | 0.012 | >100 | >8333 | |
| P236L Mutant | 0.010 | >100 | >10000 | |
| Analogue 36 | Wild-Type (WT) | 0.005 | >100 | >20000 |
| Y181C Mutant | 0.009 | >100 | >11111 | |
| P236L Mutant | 0.007 | >100 | >14286 |
EC50: 50% effective concentration for inhibition of HIV-1 replication. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/EC50). Data for this compound's specific activity against these strains was not provided in the comparative study, which focused on the novel analogues' ability to overcome resistance to the parent compound class.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the comparative analysis of this compound analogues.
Anti-HIV-1 Activity Assay
This assay determines the concentration of the compound required to inhibit 50% of HIV-1 replication in cell culture.
-
Cell Line and Virus:
-
Cells: MT-4 cells, a human T-cell leukemia cell line, are used as the host cells for HIV-1 infection.
-
Virus: HIV-1 strains, including wild-type and NNRTI-resistant mutants (e.g., Y181C, P236L), are used to infect the MT-4 cells.
-
-
Procedure:
-
MT-4 cells are seeded in 96-well microtiter plates.
-
Serial dilutions of the test compounds (this compound analogues) are prepared and added to the wells.
-
A standardized amount of the respective HIV-1 strain is added to the wells containing the cells and test compounds.
-
The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 5 days.
-
Control wells include cells with virus but no compound (virus control) and cells with no virus and no compound (cell control).
-
-
Data Analysis:
-
After the incubation period, cell viability is determined using the MTT colorimetric method (see Cytotoxicity Assay protocol).
-
The absorbance is read using a microplate reader.
-
The percentage of protection from virus-induced cell death is calculated for each compound concentration.
-
The EC50 value is determined from the dose-response curve.
-
Cytotoxicity Assay
This assay measures the toxicity of the compounds to the host cells in the absence of the virus.
-
Cell Line:
-
MT-4 cells are used.
-
-
Procedure:
-
MT-4 cells are seeded in 96-well microtiter plates.
-
Serial dilutions of the test compounds are added to the wells.
-
The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 5 days.
-
Control wells contain cells with no compound.
-
-
Data Analysis:
-
After incubation, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The resulting formazan crystals are solubilized by adding 100 µL of a lysis buffer (e.g., 20% sodium dodecyl sulfate in 50% dimethylformamide).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The CC50 value is determined from the dose-response curve.
-
Visualizations
Signaling Pathway: NNRTI Mechanism of Action
Caption: Mechanism of NNRTI inhibition of HIV-1 reverse transcriptase.
Experimental Workflow: Anti-HIV and Cytotoxicity Assays
Caption: Workflow for evaluating anti-HIV activity and cytotoxicity.
A Preclinical Comparative Analysis of Atevirdine's Therapeutic Window
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical therapeutic window of Atevirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), with other first-generation NNRTIs. The analysis is based on experimental data from in vitro studies, offering a quantitative assessment of the compound's efficacy and cytotoxicity. Detailed experimental protocols and visual representations of key pathways and workflows are included to support the data presented.
Comparative Analysis of NNRTI Therapeutic Windows
The therapeutic window of an antiviral drug is a critical indicator of its potential clinical utility, representing the concentration range where it is effective without being toxic to host cells. This is quantitatively expressed by the Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a wider and safer therapeutic window.
The following table summarizes the preclinical data for this compound and three other first-generation NNRTIs: Nevirapine, Delavirdine, and Efavirenz. The data is primarily derived from studies using the MT-4 human T-cell line, a common model for in vitro HIV-1 replication studies.
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | MT-4 | 0.02 µM | >20 µM | >1000 |
| Nevirapine | MT-4 | 0.00488 µM[1] | >25 µM | >5123 |
| Delavirdine | MT-4 | > 4.38 µM[2] | > 25 µM[2] | - |
| Efavirenz | MT-4 | 0.0015 µM | > 15.8 µM[3] | >10533 |
Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase
This compound, like other NNRTIs, inhibits the replication of HIV-1 by targeting the reverse transcriptase (RT) enzyme. This enzyme is crucial for the conversion of the viral RNA genome into DNA, a necessary step for the integration of the virus into the host cell's genome.
NNRTIs bind to an allosteric site on the RT enzyme, distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This binding induces a conformational change in the enzyme, thereby inhibiting its catalytic activity.
Caption: NNRTI Mechanism of Action
Experimental Protocols
The determination of the therapeutic window of this compound and other NNRTIs relies on standardized in vitro assays. Below are the detailed methodologies for the key experiments cited.
MTT Assay for Cytotoxicity (CC50 Determination)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Addition: Prepare serial dilutions of this compound and comparator compounds in culture medium. Add 100 µL of each concentration to the respective wells. Include a "cells only" control (no compound) and a "medium only" blank.
-
Incubation: Incubate the plate for 4 days at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: MTT Assay Workflow
p24 Antigen Capture ELISA for Antiviral Efficacy (EC50 Determination)
This assay quantifies the amount of HIV-1 p24 capsid protein in the cell culture supernatant, which is a marker of viral replication.
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to detect and quantify the p24 antigen.
Protocol:
-
Cell Infection: Mix MT-4 cells with a predetermined amount of HIV-1 (e.g., at a multiplicity of infection of 0.01).
-
Compound Addition: Immediately add serial dilutions of this compound and comparator compounds to the infected cell suspension.
-
Plating: Plate the cell-virus-compound mixture into a 96-well plate. Include a "virus control" (no compound) and a "cell control" (no virus).
-
Incubation: Incubate the plate for 4 days at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.
-
ELISA: Perform a p24 antigen capture ELISA on the supernatants according to the manufacturer's instructions. This typically involves:
-
Coating a microplate with a capture antibody specific for p24.
-
Adding the cell supernatants.
-
Adding a biotinylated detector antibody.
-
Adding streptavidin-horseradish peroxidase (HRP).
-
Adding a substrate (e.g., TMB) and stopping the reaction.
-
-
Absorbance Reading: Measure the absorbance at 450 nm.
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated by plotting the percentage of p24 inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: p24 Antigen Assay Workflow
Conclusion
The preclinical data presented in this guide provides a comparative overview of the therapeutic window of this compound alongside other first-generation NNRTIs. While direct cross-study comparisons should be interpreted with caution, the available data suggests that this compound possesses a favorable therapeutic window. The detailed experimental protocols and visual diagrams offer researchers a comprehensive resource for understanding and potentially replicating the preclinical evaluation of NNRTIs. Further studies with standardized assays and a broader range of viral strains and cell lines would be beneficial for a more definitive comparative assessment.
References
Safety Operating Guide
Personal protective equipment for handling Atevirdine
For researchers, scientists, and drug development professionals, ensuring safe handling of Atevirdine is paramount. This guide provides immediate, essential safety and logistical information, including personal protective equipment (PPE) recommendations, emergency procedures, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety goggles with side-shields | To be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Hand Protection | Protective gloves | Impervious gloves should be worn. It is advisable to change gloves frequently and after any known contact. |
| Body Protection | Impervious clothing | A lab coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory Protection | Suitable respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if handling generates dust. |
This data is compiled from the this compound Safety Data Sheet.[1][2]
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of water and soap. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention immediately. |
This information is based on standard laboratory safety protocols and the this compound Safety Data Sheet.[1]
Spill Management Workflow
In the event of a spill, a structured response is necessary to ensure safety and proper cleanup. The following diagram outlines the logical workflow for handling an this compound spill.
Caption: Logical workflow for handling an this compound spill.
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and ensure a safe working environment.
| Aspect | Procedure |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[1] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is -20°C.[1] |
Disposal Plan
This compound is very toxic to aquatic life with long-lasting effects.[1][3] Therefore, proper disposal is critical to prevent environmental contamination.
-
Product: Dispose of contents/container to an approved waste disposal plant.[1][3] Do not let the product enter drains.[3]
-
Contaminated Packaging: Dispose of as unused product.
Always follow your institution's and local authorities' guidelines for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
